molecular formula C3H4N2 B1261487 1,3-dihydro-2H-imidazol-2-ylidene

1,3-dihydro-2H-imidazol-2-ylidene

Cat. No.: B1261487
M. Wt: 68.08 g/mol
InChI Key: ATQYNBNTEXNNIK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Stable Carbenes in Organic Chemistry

The quest for carbenes, molecules containing a neutral carbon atom with a valence of two and two unshared valence electrons, dates back to the 19th century. acs.org For a long time, carbenes were considered highly reactive and transient intermediates, incapable of being isolated under normal laboratory conditions. acs.org Early investigations into their existence were met with skepticism. acs.org The paradigm began to shift with the pioneering work of chemists who postulated the existence of relatively stable carbenes. wikipedia.org In the 1960s, Hans-Werner Wanzlick proposed that carbenes derived from dihydroimidazol-2-ylidene could be generated, laying the theoretical groundwork for future breakthroughs. wikipedia.orgwikipedia.org However, it was not until 1991 that Anthony J. Arduengo III and his colleagues successfully isolated and characterized the first stable crystalline carbene, a derivative of 1,3-dihydro-2H-imidazol-2-ylidene. acs.orgwordpress.com This seminal achievement shattered previous assumptions and opened the floodgates for the exploration of a new class of compounds known as stable carbenes. nih.gov

Classification and Fundamental Structural Features of N-Heterocyclic Carbenes

N-Heterocyclic carbenes are defined as cyclic molecules featuring a carbene carbon atom directly bonded to at least one nitrogen atom within the heterocyclic ring. wordpress.comrsc.org This structural arrangement is key to their remarkable stability. The nitrogen atoms, with their lone pairs of electrons, play a crucial role in stabilizing the electron-deficient carbene center through a process called π-donation. wordpress.com This donation of electron density from the nitrogen atoms to the empty p-orbital of the carbene carbon significantly reduces its reactivity. wordpress.com

NHCs can be broadly classified based on the nature of the heterocyclic ring they are part of. Some common classes include:

Imidazol-2-ylidenes: Derived from imidazole (B134444).

Imidazolin-2-ylidenes: Derived from imidazoline (B1206853).

Triazol-5-ylidenes: Derived from triazole. rsc.org

Thiazol-2-ylidenes: Derived from thiazole. nih.gov

The electronic properties of NHCs can be fine-tuned by modifying the substituents on the nitrogen atoms and other positions of the heterocyclic ring. scripps.edu This versatility allows for the rational design of NHCs with specific steric and electronic properties for various applications.

Significance of this compound within Contemporary NHC Chemistry

The parent compound, this compound (also known as imidazolidin-2-ylidene), is a hypothetical molecule with the chemical formula C₃H₆N₂. wikipedia.org While the parent compound itself is highly reactive, its derivatives, particularly those with bulky substituents on the nitrogen atoms, are exceptionally stable and have become workhorse ligands in organometallic chemistry and catalysis. wikipedia.org The saturated backbone of the imidazolidine (B613845) ring in these "saturated" NHCs (often abbreviated as SIPr or SIMes, depending on the substituents) leads to different electronic and steric properties compared to their unsaturated imidazol-2-ylidene counterparts (like IPr or IMes). scripps.edu

The significance of this compound derivatives stems from their ability to form strong bonds with a wide range of transition metals, creating highly stable and efficient catalysts. scripps.edu These NHC-metal complexes have found widespread use in various catalytic reactions, including olefin metathesis, cross-coupling reactions, and hydrogenation. wikipedia.orgsigmaaldrich.com

Overview of Key Research Trajectories for this compound

Current research on this compound and its derivatives is focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic routes to access a wider variety of this compound derivatives with tailored properties. researchgate.netnih.gov This includes the synthesis of derivatives with different steric bulk and electronic donating abilities.

Catalysis: A major research thrust is the application of these NHCs as ligands in homogeneous and heterogeneous catalysis. rsc.orgnih.govresearchgate.net Researchers are exploring their use in developing more efficient and selective catalysts for a broad spectrum of chemical transformations.

Main Group Chemistry: Beyond transition metals, the ability of these carbenes to stabilize reactive main group element species is an active area of investigation.

Material Science: The unique properties of this compound derivatives are being explored for the development of new materials, such as polymers and pigments. researchgate.net

The ongoing exploration of this compound and its analogues promises to yield further innovations and applications across the chemical sciences.

Properties

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2,4-5H

InChI Key

ATQYNBNTEXNNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN[C]N1

Origin of Product

United States

Synthetic Methodologies for 1,3 Dihydro 2h Imidazol 2 Ylidene and Its Precursors

Synthesis of Imidazolium (B1220033) and Imidazolinium Salts: Essential Precursors to 1,3-dihydro-2H-imidazol-2-ylidene

The stability and reactivity of N-heterocyclic carbenes are intrinsically linked to the substituents on the nitrogen atoms of the heterocyclic ring. Consequently, the synthesis of various symmetrically and asymmetrically substituted imidazolium and imidazolinium salts is a crucial area of research.

The traditional and most common method for synthesizing 1,3-disubstituted imidazolium salts involves the direct N-alkylation or N-arylation of an imidazole (B134444) derivative. nih.govresearchgate.net This typically involves a two-step process. First, an N-substituted imidazole is prepared. Subsequently, the second nitrogen atom is quaternized using an alkyl or aryl halide. nih.govorientjchem.org

A widely adopted one-pot procedure for preparing 1,3-disubstituted imidazolium salts starts from glyoxal (B1671930), a substituted aniline (B41778), formaldehyde (B43269), and an acid. google.comnih.gov However, this method has been noted to have issues related to biphasic aqueous/organic reaction conditions. beilstein-journals.org More contemporary approaches often utilize preformed 1,4-diaryl-1,4-diazabutadienes which then react with paraformaldehyde and a source of a halide, such as chlorotrimethylsilane (B32843) (TMSCl) or HCl in dioxane. beilstein-journals.orgbeilstein-journals.org

Unsymmetrical imidazolium salts can be synthesized through the direct quaternization of N-substituted imidazoles with reagents like arylboronic acids, a process that exhibits tolerance for a wide array of functional groups. rsc.org Copper-catalyzed reactions of N-substituted imidazoles with diaryliodonium salts also provide a versatile route to unsymmetrical aryl imidazolium salts. organic-chemistry.org

The following table provides examples of conventional synthetic routes to imidazolium salts:

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of imidazolium and imidazolinium salts, offering significant advantages over conventional heating methods. nih.govmdpi.comtandfonline.combiotechjournal.in This approach dramatically reduces reaction times, often from days to hours or even minutes, and frequently leads to higher product yields. mdpi.commonash.edu

The use of microwave irradiation provides uniform heating, which can lead to cleaner reactions with fewer byproducts. monash.edu This method has been successfully applied to the N-alkylation of various N-heterocycles, including imidazole derivatives, to produce a wide range of imidazolium salts. nih.gov The process is also considered more environmentally friendly due to reduced energy consumption and the potential for using fewer solvents. nih.govbiotechjournal.in

The following table summarizes the benefits of microwave-assisted synthesis for imidazolium salts:

In a move towards greener chemistry, solvent-free methods for the synthesis of imidazolium salt precursors have been developed. One notable example is the one-pot synthesis of alkyl-containing diazabutadienes (α-diimines) from primary alkylamine-HCl salts. chemrxiv.org This method avoids the use of halogenated solvents and a separate step to free-base the amine salt. chemrxiv.org

Furthermore, the synthesis of symmetric formamidines, which are key precursors for imidazolinium chlorides, can be achieved in a one-step, solvent-free reaction from anilines and triethylorthoformate. nih.gov These formamidines can then be reacted with dichloroethane and a base under solvent-free conditions to produce imidazolinium chlorides in excellent yields. nih.gov

The synthesis of saturated imidazolinium salts presents different challenges compared to their unsaturated counterparts. A common route involves the reaction of a formamidine (B1211174) with a 1,2-dihaloethane in the presence of a base. google.comnih.gov This method can be performed under solvent-free conditions and provides high yields of the desired imidazolinium salts. google.com

An alternative one-step process allows for the preparation of symmetric imidazolinium chlorides directly from substituted anilines, where a portion of the intermediate formamidine acts as a sacrificial base. nih.gov The synthesis of the required N,N'-disubstituted ethylenediamines, a precursor for some routes, can be a multi-step process involving either palladium-catalyzed C-N coupling or a condensation and reduction sequence. nih.gov

The following table outlines methods for the preparation of saturated imidazolinium salts:

Generation of this compound from Salt Precursors

The final step in accessing this compound is the deprotonation of the corresponding imidazolium or imidazolinium salt precursor. nih.gov This is a critical transformation that generates the highly reactive carbene species.

The deprotonation of the C2-hydrogen of an imidazolium salt is the most common method for generating N-heterocyclic carbenes. nih.govacs.org This acidic proton is readily removed by a strong base. A variety of bases can be employed for this purpose, with the choice often depending on the specific application and the nature of the imidazolium salt.

Common bases used for the deprotonation of imidazolium salts include:

Potassium hexamethyldisilazide (KHMDS) nih.gov

Sodium hydride (NaH)

Potassium tert-butoxide (KOtBu)

Cesium carbonate researchgate.net

The resulting free carbene is often generated in situ and used immediately in a subsequent reaction due to its reactive nature. nih.gov In some cases, the free carbene can be isolated, particularly when bulky substituents on the nitrogen atoms provide steric protection. beilstein-journals.org

Deprotonation Strategies for Imidazolium Salts

Utilization of Metal Hydride Bases

Metal hydrides, particularly sodium hydride (NaH) and potassium hydride (KH), are effective bases for the deprotonation of imidazolium salts to generate N-heterocyclic carbenes. These reagents are often used in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A common procedure involves stirring the imidazolium salt with a slight excess of the metal hydride in an appropriate solvent until the evolution of hydrogen gas ceases, indicating the formation of the carbene. For instance, the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), a widely used bulky NHC, can be achieved by treating 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with sodium hydride in THF. chemspider.com The use of a co-catalyst, such as potassium tert-butoxide (KOtBu), can sometimes facilitate the reaction. chemspider.com The reaction proceeds via the abstraction of the acidic C2-proton of the imidazolium cation by the hydride, releasing dihydrogen gas and forming the free carbene.

Table 1: Examples of Metal Hydride Bases in NHC Synthesis

Imidazolium Salt PrecursorMetal HydrideSolventProduct NHCReference
1,3-Bis(2,6-diisopropylphenyl)imidazolinium ChlorideNaH, KOtBuTHF1,3-Bis(2,6-diisopropylphenyl)imidazolin-2-ylidene chemspider.com
1-Aryl-(2-imidazolidin-2-ylidene)ethanoneNaHDMFN-Alkylated imidazolidinone thieme-connect.de

It is important to note that the reactivity of metal hydrides can be influenced by their physical properties, such as particle size. For example, highly active "superbasic" sodium hydride can be prepared for reactions requiring enhanced basicity. thieme-connect.de

Application of Organolithium Reagents

Organolithium reagents, such as n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi), are powerful bases frequently employed for the synthesis of NHCs from their imidazolium salt precursors. acs.org These reactions are typically performed at low temperatures in ethereal solvents like THF or diethyl ether to control their high reactivity.

The deprotonation of a C2-substituted imidazolium salt with an organolithium reagent can lead to the formation of an "abnormal" N-heterocyclic carbene (aNHC) if the deprotonation occurs at the C4 or C5 position. acs.org However, for the synthesis of normal 1,3-dihydro-2H-imidazol-2-ylidenes, the C2-proton is the target. The choice of the organolithium reagent and the reaction conditions can be crucial to avoid undesired side reactions. For example, while n-BuLi is a common choice, all attempts to deprotonate certain imidazolium tetrafluoroborate (B81430) salts with it have failed, highlighting the importance of the counter-ion in the precursor salt. acs.org

Employment of Amide Bases

Strong, non-nucleophilic amide bases are also widely used for the deprotonation of imidazolium salts. Potassium hexamethyldisilazide (KHMDS) and lithium diisopropylamide (LDA) are prominent examples. These bases offer the advantage of high basicity while minimizing the risk of nucleophilic attack on the imidazolium ring.

The deprotonation of imidazolium salts with KHMDS in THF is a clean and efficient method for generating free carbenes. acs.org In some cases, the choice of the alkali metal counter-ion of the amide base can influence the stability of the resulting carbene adduct, with potassium bases often favoring the formation of the free carbene due to the more labile nature of the resulting potassium salt. nih.gov

Metal-Free Carbene Preparation Techniques

The development of metal-free methods for the generation of N-heterocyclic carbenes is an area of growing interest, driven by the desire to avoid metal contamination in catalytic applications. These techniques often rely on the use of strong organic bases or electrochemical methods.

One approach involves the use of phosphazene superbases, such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). These organocatalysts have been shown to be highly effective in promoting reactions that proceed via an NHC intermediate, such as the intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones. thieme-connect.de

Electrochemical synthesis represents another promising metal-free strategy. The cathodic reduction of an imidazolium cation can lead to the cleavage of the C2-H bond, generating the free carbene and molecular hydrogen. chalmers.se This method avoids the use of chemical bases and the generation of salt byproducts.

Formation via Deoxygenative Reaction Pathways

The synthesis of 1,3-dihydro-2H-imidazol-2-ylidenes can also be envisioned through the deoxygenation of the corresponding 1,3-dihydro-2H-imidazol-2-ones. While less common than the deprotonation of imidazolium salts, this reductive approach offers an alternative synthetic route.

The reduction of the carbonyl group in imidazolin-2-ones is a key step in this pathway. Various reducing agents can be employed for this transformation. For instance, the reduction of related heterocyclic carbonyls has been achieved using reagents like dibalane (DIBAL-H). In one patented method, the reduction of a nitrile precursor to a diamine was followed by cyclization with 1,1'-thiocarbonyldiimidazole (B131065) and subsequent oxidation to yield an imidazole-2-thione, which is structurally related to the imidazol-2-one and could potentially be a precursor for the ylidene. scialert.net Further research into efficient and direct deoxygenation methods of imidazolin-2-ones to their corresponding carbenes is an active area of investigation.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-heterocyclic carbenes and their metal complexes to develop more sustainable and environmentally benign processes. chalmers.se Key areas of focus include the use of safer solvents, the development of catalyst-free and solvent-free conditions, and the improvement of atom economy.

One strategy involves the use of mechanochemistry, where mechanical force, such as ball milling, is used to drive the reaction, often in the absence of a solvent. This approach has been successfully applied to the synthesis of copper-NHC complexes. acs.orgacs.orged.gov Another green approach is the use of water as a solvent, which is a significant improvement over hazardous organic solvents. acs.org

The selection of the synthetic route itself can be guided by green chemistry metrics, such as atom economy, E-factor (environmental factor), and mass intensity, to quantitatively assess the environmental impact of different methodologies. acs.orged.gov By comparing different synthetic pathways, researchers can identify the most sustainable options for producing this compound and its derivatives. acs.orgacs.orged.gov

Electronic Structure and Bonding Characterization of 1,3 Dihydro 2h Imidazol 2 Ylidene

Theoretical Analysis of the Carbene Center's Electronic Environment and Stability

1,3-dihydro-2H-imidazol-2-ylidene, a prominent member of the N-heterocyclic carbene (NHC) family, possesses a unique electronic structure that deviates significantly from transient carbenes, affording it remarkable stability. The carbene carbon is in a singlet state, featuring a filled, sp²-hybridized σ-orbital and a vacant p-orbital in the plane of the ring. wordpress.comresearchgate.net This electronic configuration is key to its stability, which is largely attributed to the influence of the two adjacent nitrogen atoms.

The stability of the carbene center is a result of a synergistic electronic effect. The electronegative nitrogen atoms withdraw electron density from the carbene carbon through the σ-framework, an inductive effect that enhances the electrophilicity of the ring. wiley-vch.de Concurrently, the lone pairs on the nitrogen atoms donate electron density into the empty p-orbital of the carbene carbon via a π-type interaction. wordpress.comwiley-vch.de This donation of electron density from the nitrogen atoms effectively stabilizes the electron-deficient carbene center. wordpress.com The interplay of σ-withdrawal and π-donation creates a "push-pull" electronic environment that is central to the stability and characteristic reactivity of this compound and related NHCs.

Theoretical calculations, such as ωB97XD/aug-cc-pVTZ, have been employed to analyze the electronic environment of the carbene. nih.gov These studies confirm that the carbene carbon acts as a Lewis base, with a lone pair of electrons readily available for donation. nih.gov The stability is not due to delocalization in an ylidic form, but rather the dominance of the carbenic resonance form. wiley-vch.de

Influence of Substituents on Electron Density and Stabilization

Substituents on the nitrogen atoms (N1 and N3) primarily exert steric and inductive effects. Bulky substituents, such as tert-butyl or mesityl groups, can sterically hinder the carbene center, providing kinetic stability by preventing dimerization or reactions with other species. figshare.com The electronic influence of N-substituents on the carbene carbon's chemical shift is generally considered to be minor. acs.org

Substituents on the backbone of the imidazole (B134444) ring (C4 and C5) can have more pronounced electronic effects. Electron-withdrawing groups on the C4 and C5 positions can influence the stability of related NHC-CO₂ adducts through inductive effects. figshare.com The position of endocyclic nitrogen atoms relative to a substituent significantly impacts its electron-donating or -withdrawing properties. rsc.orgrsc.org Nitrogen atoms in positions ortho to a substituent enhance its electron-donating capacity and weaken its electron-withdrawing character through induction. rsc.orgrsc.org Resonance effects also play a role, where charge transfer can occur from the substituent to the ring nitrogen atoms. rsc.orgrsc.org

The following table summarizes the general effects of substituents on the properties of this compound:

Substituent PositionType of EffectInfluence on Carbene
N1, N3StericIncreases kinetic stability by preventing dimerization.
N1, N3InductiveMinor influence on the electronic properties of the carbene carbon.
C4, C5Inductive/ResonanceModulates the electron density of the entire ring system and the stability of carbene adducts. figshare.com

Intrinsic Nucleophilicity and Basicity of this compound

The electronic structure of this compound, with its σ-withdrawing and π-donating nitrogen atoms, results in a carbene center that is both highly nucleophilic and basic. The lone pair of electrons on the carbene carbon is readily available for donation to electrophiles, making it a potent nucleophile. youtube.com

The nucleophilicity of NHCs allows them to react with a wide range of electrophilic species. youtube.com For instance, they can act as strong Lewis bases, forming stable adducts with Lewis acids. nih.gov The basicity of these carbenes has been quantified through experimental and computational studies. For example, the basicity of 1,3-di-tert-butylimidazol-2-ylidene (B137524) has been measured in THF, demonstrating its ability to deprotonate hydrocarbon indicators. nih.gov Ab initio computations are consistent with these experimental findings. nih.gov It has been noted that the carbene is effectively more basic in a solvent like DMSO, likely due to hydrogen bonding of the protonated carbene to the solvent. nih.gov

The reactivity of this compound as a nucleophile is also evident in its ability to reverse the polarity of Michael acceptors in a process known as umpolung. youtube.com The catalytically active carbene attacks the electrophilic β-position of the Michael acceptor, leading to the formation of a new nucleophilic center. youtube.com

Spectroscopic Characterization of Bonding and Geometry (e.g., N-C-N bond angles, ¹³C NMR chemical shifts of carbenic carbon)

Spectroscopic techniques, particularly ¹³C NMR spectroscopy and X-ray crystallography, are invaluable for characterizing the bonding and geometry of this compound and its derivatives.

The ¹³C NMR chemical shift of the carbenic carbon (C2) is a highly sensitive probe of the electronic environment at this center. For unsaturated imidazol-2-ylidenes, the carbenic carbon resonance typically appears in the range of δ = 206–220 ppm. acs.org This significant downfield shift is a hallmark of these stable carbenes. acs.org Upon saturation of the C4-C5 double bond to form an imidazolin-2-ylidene, the carbenic carbon resonance shifts further downfield to δ = 236–244 ppm, indicating a change in the electronic structure and a higher anisotropy at the carbene center. acs.org When the carbene coordinates to a metal center, the ¹³C chemical shift of the former carbenic carbon is substantially shielded. acs.orgnih.gov

The following table provides typical ¹³C NMR chemical shifts for the carbenic carbon in different imidazole-based carbenes:

Compound TypeTypical ¹³C NMR Shift (ppm) of Carbenic CarbonReference
Imidazol-2-ylidenes206 - 220 acs.org
Imidazolin-2-ylidenes (saturated)236 - 244 acs.org

Advanced Computational Studies on Molecular Orbitals and Electron Density Distribution

Advanced computational methods are essential for a deep understanding of the electronic structure of this compound. Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis are powerful tools to investigate its molecular orbitals and electron density distribution. nih.gov

The highest occupied molecular orbital (HOMO) of an NHC like this compound is primarily localized on the carbene carbon and corresponds to the sp²-hybridized lone pair. researchgate.netacs.org The lowest unoccupied molecular orbital (LUMO) is the vacant p-orbital on the carbene carbon. researchgate.net The energy gap between the HOMO and LUMO is a critical factor in the chemical reactivity of the carbene.

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. uni-muenchen.de It transforms the calculated wavefunction into a representation of localized bonds and lone pairs, which aligns with the intuitive Lewis structure model. uni-muenchen.de This analysis can quantify the electron donation from the nitrogen lone pairs to the carbene center and the polarization of the bonds within the ring. For instance, in related systems, NBO analysis has been used to describe the nature of bonding in NHC-stabilized compounds, revealing details about σ- and π-interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is another computational approach used to analyze the electron density and characterize the nature of chemical bonds and interactions in NHC complexes. nih.gov These advanced computational studies provide a quantitative framework for understanding the unique stability and reactivity of this compound.

Coordination Chemistry of 1,3 Dihydro 2h Imidazol 2 Ylidene with Metal Centers

Ligand Properties of 1,3-dihydro-2H-imidazol-2-ylidene as an N-Heterocyclic Carbene.beilstein-journals.orgnih.govrsc.org

N-heterocyclic carbenes, including this compound, are valued for their unique electronic and steric properties which can be systematically modified. nih.gov These ligands are generally considered to be strong σ-donors and, depending on the metal and other ligands, can also participate in π-interactions. nih.govyoutube.com

The defining feature of this compound as a ligand is its potent σ-donating ability. The lone pair of electrons on the carbene carbon is located in an sp²-hybridized orbital in the plane of the ring and is readily donated to a suitable metal d-orbital to form a strong σ-bond. reddit.com This strong donation arises from the electrostatic stabilization of the carbene by the two adjacent nitrogen atoms, which increases the energy of the carbene's highest occupied molecular orbital (HOMO), making it a better donor. acs.org

The strength of this σ-donation can be quantified by various experimental and computational methods. One common experimental measure is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a stronger net electron donor ligand. acs.org For 1,2,3-triazolylidene ligands, which are related to imidazolylidenes, TEP values typically fall in the range of 2039 to 2051 cm⁻¹. acs.org This indicates that they are strong electron donors. acs.org

Another indicator of σ-donating strength is the one-bond C-H coupling constant (¹JCH) in the corresponding imidazolium (B1220033) salt. For instance, N-aryl thiazol-2-ylidenes, which are compared to imidazol-2-ylidenes, exhibit ¹JCH values that are consistent with them being strongly σ-donating NHC ligands. nih.gov

While the primary bonding interaction is σ-donation from the carbene to the metal, π-interactions also play a role in the metal-carbene bond. youtube.com Pi-backbonding involves the donation of electron density from filled metal d-orbitals to empty π*-antibonding orbitals of the NHC ligand. libretexts.orglibretexts.org This interaction strengthens the metal-ligand bond and is more significant for electron-rich, low-valent metals. libretexts.orgumb.edu The extent of π-backbonding can be influenced by the other ligands on the metal center; strong σ-donating ligands on the metal can enhance π-backbonding to the NHC. umb.edu

A key advantage of NHC ligands is the ability to systematically tune their steric and electronic properties by modifying the substituents on the nitrogen atoms (the "N-wingtip" groups) and the backbone of the heterocyclic ring. nih.gov

Electronic Tuning: The electronic properties of the NHC ligand can be altered by introducing electron-donating or electron-withdrawing groups. For example, replacing the hydrogen atoms on the backbone of the imidazole (B134444) ring with electron-withdrawing groups, such as chloride or cyanide, can decrease the σ-donating ability of the carbene. researchgate.net Conversely, electron-donating substituents will enhance the σ-donation.

Steric Tuning: The steric bulk of the N-substituents has a profound impact on the coordination environment around the metal center. beilstein-journals.org Bulky substituents, such as 2,6-diisopropylphenyl (IPr) or 2,4,6-trimethylphenyl (IMes), create a sterically hindered pocket around the metal, which can influence the reactivity and selectivity of catalytic processes. beilstein-journals.orgnih.gov This steric hindrance can also affect the stability of the resulting metal complexes.

The interplay between steric and electronic effects allows for the fine-tuning of the ligand's properties to suit specific applications in catalysis and coordination chemistry.

Synthesis and Structural Characterization of Metal-NHC Complexes.libretexts.orglibretexts.orgumb.edunih.govresearchgate.netresearchgate.netpsu.eduscispace.comresearchgate.net

Metal complexes of this compound and its derivatives are typically synthesized by the reaction of the corresponding imidazolium salt with a suitable metal precursor. beilstein-journals.orgdntb.gov.ua The free carbene can be generated in situ by deprotonation of the imidazolium salt with a strong base, or the imidazolium salt can react directly with a metal complex that can facilitate deprotonation. psu.edu

Ruthenium complexes bearing this compound ligands have been extensively studied, particularly for their applications in catalysis. rsc.org The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or Ru(PPh₃)₃Cl₂, with the appropriate imidazolium salt. rsc.orgnih.gov

For example, air-stable ruthenium(II) complexes with tridentate bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine ligands have been synthesized in good yields by reacting Ru(PPh₃)₃Cl₂ with the ligand in refluxing toluene. rsc.org These complexes have been fully characterized by spectroscopic methods and, in some cases, by single-crystal X-ray diffraction. rsc.org The crystal structures of these complexes reveal the coordination geometry around the ruthenium center and provide insights into the bonding between the metal and the NHC ligand. nih.gov

Table 1: Selected Ruthenium-NHC Complexes and their Synthetic Details

Ruthenium PrecursorNHC Precursor/LigandReaction ConditionsYield (%)Reference
Ru(PPh₃)₃Cl₂bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amineToluene, reflux, 2h82-87 rsc.org
[Ru(p-cymene)Cl(μ-Cl)]₂2-aminobenzonitrile, 4-aminobenzonitrile, etc.Not specifiedGood nih.gov
RuCl₃2-phenylazopyridine-5-sulfonic acidNot specifiedNot specified scispace.com

This table is not exhaustive and represents a selection of examples.

Palladium-NHC complexes are another important class of compounds, widely used as catalysts in cross-coupling reactions. dntb.gov.ua The synthesis of these complexes typically involves the reaction of a palladium(II) salt, such as PdCl₂, with the imidazolium salt in a suitable solvent like tetrahydrofuran (B95107) (THF). dntb.gov.ua

For instance, bis(benzimidazol-2-ylidene)palladium complexes have been prepared by reacting benzimidazolium salts with PdCl₂ in refluxing THF for 24 hours. dntb.gov.ua These complexes have been characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. dntb.gov.ua The resulting complexes are often air- and moisture-stable. dntb.gov.ua

Table 2: Selected Palladium-NHC Complexes and their Synthetic Details

Palladium PrecursorNHC Precursor/LigandReaction ConditionsYield (%)Reference
PdCl₂Benzimidazolium saltsTHF, reflux, 24hNot specified dntb.gov.ua
Na₂PdCl₄benz-1,3-imidazole-2-thioneEthanol/NEt₃Not specified uobaghdad.edu.iq
Not specified6-R-5,6-dihydrobenzoimidazo quinazoline (B50416) derivativesNot specified60-70 christuniversity.in

This table is not exhaustive and represents a selection of examples.

The structural characterization of these palladium complexes, often through X-ray crystallography, confirms the coordination of the NHC ligand to the palladium center and provides details on bond lengths and angles. christuniversity.inuobaghdad.edu.iq

Nickel-NHC Complexes

N-heterocyclic carbenes (NHCs), including this compound and its derivatives, have become significant ligands in the field of nickel catalysis. jocpr.com The strong sigma-donating properties of these carbenes form robust metal-carbon bonds, leading to stable and active catalytic systems. jocpr.com The synthesis of Nickel-NHC complexes often involves the deprotonation of the corresponding imidazolium salt precursor. jocpr.com A general method for preparing NHC-Nickel complexes involves carrying out the reactions under an inert atmosphere, such as argon, using standard Schlenk techniques. jocpr.com

Well-defined half-sandwich cyclopentadienyl (B1206354) [CpNi(NHC)I] complexes can be synthesized by reacting imidazolium salts with dicyclopentadienylnickel (NiCp2) in a solvent like tetrahydrofuran (THF) at elevated temperatures. nih.gov These complexes have demonstrated stability in the presence of air and moisture. nih.gov Another approach involves the reaction of an imidazolium salt with [Ni(η5-C5H5)2] to form [Ni(η5-C5H5)(NHC)Cl] complexes, which have shown catalytic activity in reactions like aryl amination and dehalogenation. researchgate.net

The coordination geometry around the nickel center in these complexes can vary. For instance, in the complex [{ImtBuNCON(H)Ph}2Ni(acac)2], the nickel(II) ion is six-coordinate with a distorted octahedral geometry, where two NHC-urea ligands coordinate through their carbonyl oxygen atoms. ias.ac.in In another case, the reaction of a mesityl derivative of an imidazol-2-ylidene-N′-phenylureate ligand with [Ni(acac)2] in the presence of aniline (B41778) resulted in a complex where the NHC ligand was not coordinated to the nickel ion; instead, two aniline ligands occupied the coordination sites, again forming a distorted octahedral geometry. ias.ac.in The synthesis of Ni(II)-NHC complexes from caffeine (B1668208) and theophylline (B1681296) has also been reported, providing a sustainable alternative to traditional imidazol-2-ylidenes. nih.gov These complexes, such as [CpNi(1)I], can exhibit a trigonal planar geometry. nih.gov

A general and simple nickel-catalyzed coupling of aryl chlorides and amines has been developed using a Ni(0) source, 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene, and sodium tert-butoxide as the base. acs.org In screening various Ni(II) precursors for this reaction, Ni(acac)2 was identified as the most effective source for generating the active Ni(0) catalyst. acs.org

Gold-NHC Complexes

Gold complexes featuring N-heterocyclic carbene ligands derived from this compound are extensively studied due to the high stability of the gold-carbon bond and the versatility in modifying the NHC structure. nih.gov These complexes are typically linear, two-coordinate Au(I) species, although square-planar Au(III) complexes are also known. iucr.org The synthesis of Au(I)-NHC complexes can be achieved through various methods, including the reaction of an imidazolium salt with a gold precursor like [AuX(tht)] (tht = tetrahydrothiophene) in the presence of a base. rsc.org A sustainable method for this synthesis involves using NBu4(acac) as the base in air at room temperature, which provides good yields in short reaction times. rsc.org

Another synthetic route is the ligand metathesis from a pre-existing gold-NHC complex. For example, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) isocyanate was synthesized from the corresponding gold(I) chloride complex and sodium cyanate (B1221674) in anhydrous THF. iucr.orgnih.gov These complexes have applications in catalysis and have been investigated for their medicinal properties. iucr.org

In solution, gold(I) NHC complexes can undergo ligand scrambling reactions. acs.org For instance, halido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complexes can react with components of cell culture media, leading to the formation of other species. nih.gov The stability of these complexes is an important factor for their potential applications. nih.gov The oxidation of Au(I)-NHC complexes can lead to the formation of Au(III) species. nih.gov

The electrochemical behavior of gold(I)-NHC complexes has also been investigated, revealing their potential for catalytic activity in reactions such as the carbon dioxide reduction reaction (CO2RR). nih.gov

Rhodium-NHC Complexes

Rhodium(I) complexes bearing N-heterocyclic carbene ligands derived from this compound are notable for their extensive use in catalysis. rsc.org A common synthetic route to these complexes involves the reaction of a benzimidazolium salt with a rhodium dimer, such as [Rh(OMe)COD]2 (COD = 1,5-cyclooctadiene), in a solvent like THF. clockss.org This method yields complexes with the general formula [RhCl(NHC)(η4-1,5-cyclooctadiene)], which are typically stable against air and moisture in their solid state. clockss.org The formation of the Rh(I)-NHC complex is confirmed by the disappearance of the acidic C2-proton signal of the imidazolium salt in the 1H NMR spectrum. clockss.org

The 13C NMR spectra of these complexes provide a key diagnostic feature, with the carbene carbon signal appearing as a doublet due to coupling with the 103Rh nucleus. clockss.org The versatility of these complexes is further demonstrated by the synthesis of Rh-CO Indy-NHC complexes, which can be prepared by treating [Rh(COD)(Indy-NHC)] complexes with carbon monoxide. pkusz.edu.cn

Highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes can be generated in situ from NH-1,2,3-triazoles, triflic anhydride, and rhodium carboxylates. nih.gov These intermediates have shown high reactivity and selectivity in reactions with olefins. nih.gov The thermolysis of rhodium complexes in the presence of NHC ligands has also been studied. For instance, the reaction of [RhH(PPh3)4] with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (IMesH2) can lead to the formation of dimeric rhodium structures. bath.ac.uk

The cytotoxic properties of some Rhodium(I)-NHC complexes have been investigated, showing their potential in medicinal chemistry. rsc.org

Silver-NHC Complexes

Silver(I)-NHC complexes derived from this compound are significant compounds, primarily due to their role as transmetalating agents for the synthesis of other metal-NHC complexes and their biological activities. researchgate.net A common and effective method for the synthesis of these complexes is the reaction of an imidazolium salt with silver(I) oxide (Ag2O). researchgate.netusm.my This reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature and often in the dark to prevent decomposition of the silver compounds. scienceopen.com The use of Ag2O is advantageous as the insoluble silver oxide can be easily removed by filtration. usm.my

The formation of the silver-NHC bond is evidenced in the 13C NMR spectrum by a downfield shift of the carbene carbon signal compared to the corresponding imidazolium salt. mdpi.com However, the expected coupling to the two NMR-active silver isotopes (107Ag and 109Ag) is often not observed, which is attributed to the fluxional behavior of the complexes in solution on the NMR timescale. mdpi.com

Single-crystal X-ray diffraction studies have confirmed the structure of these complexes, often revealing a monomeric (NHC)Ag-Cl type structure. mdpi.com The coordination environment around the silver atom is typically linear or near-linear. The structure of the NHC ligand, including the nature of the substituents on the nitrogen atoms, can influence the properties and activity of the resulting silver complex. researchgate.net For instance, N-(R)-chloroethyl substituents have been shown to be important in the structure of NHC-Ag complexes through weak nonclassical interactions. acs.org

Borane-NHC Adducts

N-heterocyclic carbenes, being strong Lewis bases, readily form stable adducts with boranes, which are common Lewis acids. nih.gov These NHC-borane adducts are often highly stable and can be handled like conventional organic compounds. nih.gov Their synthesis is typically straightforward. nih.gov For example, 1-butyl-3-methylimidazol-2-ylidene borane (B79455) can be synthesized through a solvent-free reaction of the corresponding ionic liquid precursor with sodium borohydride. pitt.edu Other methods involve the deprotonation of an imidazolium salt using a strong base like n-butyllithium or t-butyllithium at low temperatures, followed by the addition of a borane source such as borane dimethyl sulfide (B99878) complex (DMS-BH3). acs.orgnih.govresearchgate.net

The N-substituents on the imidazole ring play a crucial role in modulating the steric and electronic properties of the NHC-borane adducts, which in turn affects their reactivity. acs.orgnih.gov For instance, 1,3-dimethylimidazole-2-ylidene-borane is a more reactive reducing agent compared to the more sterically hindered 1,3-bis(diisopropylphenyl)imidazole-2-ylidene-borane. acs.orgnih.gov The structure of these adducts has been confirmed by various analytical techniques, including multinuclear NMR spectroscopy (1H, 11B, 13C) and single-crystal X-ray diffraction. acs.orgnih.govresearchgate.net X-ray crystallographic studies have provided detailed information on their molecular structure, including the presence of intermolecular interactions like dihydrogen bonds. rsc.org

NHC-boranes have a rich chemistry of their own, distinct from that of free boranes, and they serve as valuable reactants, reagents, initiators, and catalysts in organic synthesis and polymer chemistry. nih.gov

Other Transition and Main Group Metal Complexes with this compound Ligands

Beyond the commonly studied nickel, gold, rhodium, and silver complexes, this compound and its derivatives form complexes with a wide array of other transition and main group metals. For instance, ruthenium-NHC complexes are well-known, particularly for their application as catalysts in olefin metathesis. researchgate.net The synthesis of such complexes can involve the reaction of a ruthenium precursor with the NHC ligand. iucr.org

Palladium-NHC complexes have also been synthesized and characterized, showing high activity in cross-coupling reactions. researchgate.net The synthesis of these complexes can be achieved through transmetalation from corresponding silver-NHC complexes or by direct reaction of the imidazolium salt with a palladium precursor. pkusz.edu.cn

In the realm of main group elements, besides the well-established borane adducts, NHC complexes with silicon have been investigated. The reaction of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) with dichlorosilane (B8785471) (H2SiCl2) leads to the formation of the neutral adduct (NHC)SiH2Cl2. researchgate.net

Analysis of Metal-NHC Bond Lengths and Coordination Geometries

The structural analysis of metal-NHC complexes provides valuable insights into the nature of the metal-carbene bond and the factors influencing the coordination geometry. Single-crystal X-ray diffraction is the primary technique for obtaining precise data on bond lengths and angles.

In gold(I)-NHC complexes, which are typically two-coordinate, a linear geometry is commonly observed. For example, in 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I), the C-Au-N angle is nearly linear, and the Au-C(carbene) bond length is 1.963(2) Å. iucr.orgnih.gov In bis(4-bromo-1,3-diethylimidazol-2-ylidene)gold(I) iodide, the C-Au-C angle is exactly 180° due to crystallographic symmetry. nih.gov The Au-C bond length in the corresponding Au(III) complex is slightly longer. nih.gov

For silver(I)-NHC complexes, a linear coordination is also prevalent. In chloro[1-methallyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazol-2-ylidene]silver, a monomeric structure with a nearly linear Cl-Ag-C arrangement is observed. mdpi.com

In nickel(II)-NHC complexes, the coordination geometry can be more varied. A trigonal planar geometry was found for [CpNi(1)I] where the NHC is derived from caffeine. nih.gov In contrast, a distorted octahedral geometry is observed in complexes like [{ImtBuNCON(H)Ph}2Ni(acac)2], where the nickel center is coordinated to two NHC-urea ligands and two acetylacetonate (B107027) ligands. ias.ac.in

Rhodium(I)-NHC complexes of the type [RhCl(NHC)(COD)] typically exhibit a square planar geometry around the rhodium center. The carbene ligand and a chloride ligand, along with the bidentate cyclooctadiene, define the coordination sphere.

In borane-NHC adducts, the C-B bond length is influenced by the substituents on the NHC ligand. It has been observed that the C-B bond is longer for adducts with N-(R)-chloroethyl substituents compared to those with vinyl substituents, highlighting the electronic and steric effects of the N-substituents on the C-B bond. acs.orgnih.gov

The coordination geometry in ruthenium-NHC complexes, such as the Grubbs-type catalysts, is often a distorted square pyramid or a trigonal bipyramid, depending on the specific ligands. For example, in [1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)ruthenium, the geometry around the ruthenium atom is described as distorted square pyramidal. iucr.org

Table 1: Selected Metal-NHC Bond Lengths

CompoundMetalMetal-Carbene Bond Length (Å)Source(s)
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I)Au(I)1.963(2) iucr.org, nih.gov
Chloro[1-methallyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazol-2-ylidene]silverAg(I)- mdpi.com
[{ImtBuNCON(H)Ph}2Ni(acac)2]Ni(II)- ias.ac.in,
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)rutheniumRu(II)- iucr.org

Table 2: Selected Coordination Geometries

CompoundMetal CenterCoordination GeometrySource(s)
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenegold(I)Au(I)Linear iucr.org, nih.gov
Bis(4-bromo-1,3-diethylimidazol-2-ylidene)gold(I) iodideAu(I)Linear nih.gov
[CpNi(1)I] (from caffeine)Ni(II)Trigonal Planar nih.gov
[{ImtBuNCON(H)Ph}2Ni(acac)2]Ni(II)Distorted Octahedral ias.ac.in,
[RhCl(NHC)(COD)]Rh(I)Square Planar clockss.org
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(2-{[(2-methoxyethyl)(methyl)amino]methyl}benzylidene)rutheniumRu(II)Distorted Square Pyramidal iucr.org

Ligand Exchange Dynamics and Scrambling Reactions in Metal-NHC Complexes

The stability of the metal-N-heterocyclic carbene (NHC) bond significantly influences the utility of these complexes in various applications. While often considered robust, the this compound ligand and its derivatives can participate in dynamic exchange and scrambling reactions. These processes are crucial for understanding catalyst activation, deactivation, and the behavior of these complexes in solution.

Ligand exchange at a metal center can occur through dissociative, associative, or interchange mechanisms. For metal-NHC complexes, particularly with d¹⁰ metals like silver(I) and gold(I), the specific pathway is influenced by the metal, the steric and electronic properties of the NHC, and the surrounding ligands. acs.orgresearchgate.net

Studies on N-heterocyclic carbene silver(I) complexes have utilized solution-state variable-temperature ¹³C NMR spectroscopy to probe the dynamics of NHC ligand exchange. acs.orgresearchgate.net By observing changes in ¹³C-¹⁰⁷/¹⁰⁹Ag coupling, researchers have determined the activation energies for the exchange process. The findings from these studies are consistent with an associative mechanism for the Ag(I)-NHC exchange. acs.orgresearchgate.net This suggests that an incoming ligand coordinates to the metal center, forming a higher-coordinate intermediate before the original ligand departs.

Ligand scrambling is a phenomenon where ligands redistribute between metal centers, leading to a mixture of complex species. This has been notably observed in gold(I) complexes. researchgate.netnih.gov For instance, a (NHC)Au(I)X complex (where X is a halide) can undergo scrambling in solution to form the bis(NHC)gold(I) cation, [(NHC)₂Au]⁺, and the dihalidoaurate(I) anion, [AuX₂]⁻. nih.govacs.orgnih.gov

A detailed mechanism for this scrambling reaction has been proposed based on experimental data (HPLC, MS, NMR) and DFT calculations for a bromido[3-ethyl-4-(4-methoxyphenyl)-5-(2-methoxypyridin-5-yl)-1-propylimidazol-2-ylidene]gold(I) complex. nih.govnih.gov

The key steps of the proposed mechanism are outlined below:

Dimerization: Two linear (NHC)Au(I)Br molecules form a stacked dimer in solution, facilitated by aurophilic interactions. nih.govacs.org

Rearrangement: This dimer rearranges to a T-shaped intermediate. nih.govnih.gov

Dissociation and Recombination: Dissociation of a bromide anion leads to further structural changes, followed by recombination to form an intermediate composed of [(NHC)₂Au]⁺ and [AuBr₂]⁻ fragments. nih.govacs.org

Separation: The final step is the separation into the discrete [(NHC)₂Au]⁺ and [AuBr₂]⁻ ions. nih.govnih.gov

The rate and extent of these scrambling reactions are influenced by several factors, as detailed in the table below.

Factors Influencing Ligand Scrambling in (NHC)Au(I)Br Complexes
FactorObservationReference
SolventIn solvents like DMF, DMSO, ethanol, and methanol (B129727), stable dimers are present. Acetonitrile (B52724) is the only solvent noted to separate the complex into single molecules. The addition of water to acetonitrile promotes dimerization and initiates the scrambling reaction. researchgate.net
Halide ConcentrationAn excess of bromide ions (from KBr) terminates the reaction, indicating that the release of Br⁻ from the T-shaped intermediate is the rate-determining step. researchgate.net
Nature of HalideReaction with chloride (in a 0.9% NaCl solution) is notable. Iodide leads to a rapid and quantitative conversion to (NHC)AuI₂ and subsequently to [(NHC)₂Au]⁺. researchgate.net
Aryl SubstituentsThe electronic nature of substituents on a 4-aryl ring on the imidazole core has been found to have only a marginal impact on the scrambling reaction. researchgate.net

The propensity for ligand scrambling is not limited to gold(I) complexes. While the M-C(NHC) bond is generally stronger than M-phosphine bonds, scrambling has been observed in various metal-NHC systems and can have significant implications. nih.gov For example, in medicinal chemistry applications, the formation of more active bis(NHC) species from a mono(NHC) precursor under physiological conditions can complicate the interpretation of biological data. acs.org Similarly, in catalysis, ligand exchange and scrambling can lead to the formation of the true catalytically active species or, conversely, to catalyst deactivation pathways. rsc.org

Catalytic Applications of 1,3 Dihydro 2h Imidazol 2 Ylidene Complexes

Hydrogenation Reactions Catalyzed by 1,3-dihydro-2H-imidazol-2-ylidene Metal Complexes

Complexes of this compound with transition metals have emerged as highly effective catalysts for various hydrogenation reactions, offering efficient and selective routes to a wide array of saturated compounds.

Selective Hydrogenation of Substituted Aryl and Heteroaryl Boronate Esters

The selective hydrogenation of aryl and heteroaryl boronate esters presents a significant challenge due to the propensity of the boronate group to be sensitive to certain reaction conditions. However, rhodium complexes incorporating a cyclic (alkyl)(amino)carbene (CAAC) ligand, a derivative of this compound, have demonstrated remarkable efficacy in this transformation. nih.gov These catalysts promote the hydrogenation of (hetero)arenes while preserving the valuable boronate functionality. nih.gov This method provides a clean, atom-economic, and stereoselective pathway to cis-configured, borylated cycloalkanes and saturated heterocycles, which are otherwise difficult to synthesize. nih.gov The success of this catalytic system hinges on the unique electronic and steric properties of the CAAC ligand, which features two dimethyl groups on the ortho-alkyl scaffold of the carbene, contributing to high reactivity. nih.gov

Table 1: Selective Hydrogenation of Aryl Boronate Esters

Substrate Catalyst Product Key Features
Substituted Aryl Boronate Esters Cyclic (alkyl)(amino)carbene-Rhodium Complex cis-Substituted Borylated Cycloalkanes High chemo- and stereoselectivity, retention of boronate group. nih.gov
Substituted Heteroaryl Boronate Esters Cyclic (alkyl)(amino)carbene-Rhodium Complex cis-Substituted Borylated Saturated Heterocycles Atom-economic and provides access to synthetically challenging molecules. nih.gov

Hydrogenation and Isomerization of Alkenes and Functionalized Unsaturated Substrates

Palladium nanoparticles capped with thiolate ligands have shown high substrate selectivity in the hydrogenation and isomerization of alkenes. nih.govnih.gov The steric and electronic effects of the thiolate ligands on the nanoparticle surface dictate the reaction pathway by influencing how the alkene adsorbs and whether it undergoes di-σ or mono-σ bond formation. nih.govnih.gov This allows for predictable outcomes, where the structure of the alkene, specifically the presence of overlapping p-orbitals and α-protons, determines whether hydrogenation or isomerization is the favored process. nih.govnih.gov For instance, monosubstituted alkenes with an α-methylene group tend to isomerize, while those without are more likely to be hydrogenated. nih.gov

In a different approach, palladium complexes with abnormally bound C4-dicarbene ligands, derived from this compound, have proven to be effective catalysts for the hydrogenation of alkenes under mild conditions (room temperature, 1 bar H₂). ucd.ie The abnormal bonding mode of the carbene ligand is crucial for the catalytic activity. ucd.ie These catalysts have shown good performance in the hydrogenation of cis-disubstituted and non-isomerizable terminal olefins. ucd.ie Interestingly, with substrates like allylbenzene, these catalysts can induce isomerization to form β-methylstyrene before hydrogenation occurs. ucd.ie

Direct and Transfer Hydrogenation of Ketones and Imines

Iridium complexes bearing this compound ligands have been successfully employed as catalysts in the transfer hydrogenation of ketones. researchgate.net These catalysts, which are analogues of Crabtree's catalyst, demonstrate higher catalytic activity and increased stability compared to their phosphine-based counterparts. researchgate.net The transfer hydrogenation typically utilizes an alcohol, such as 2-propanol, as the hydrogen source, offering a safer alternative to gaseous hydrogen. researchgate.netresearchgate.net

Ruthenium complexes containing a ferrocenyl-benzo-fused imidazolylidene ligand have also been utilized for the transfer hydrogenation of both ketones and imines, again using isopropyl alcohol as the hydrogen donor. researchgate.net Furthermore, bifunctional rhenium complexes have been developed for the catalytic transfer hydrogenation of ketones and imines, where 2-propanol serves as both the solvent and the hydrogen source. nih.govuzh.ch The mechanism of these reactions is supported by deuterium-labeling studies and DFT calculations. nih.govuzh.ch

Olefin Metathesis Catalysis Utilizing this compound Ligands

The incorporation of this compound ligands into ruthenium-based catalysts has revolutionized the field of olefin metathesis, leading to the development of highly active and stable catalysts. These ligands, often referred to as "phosphine mimics," have significantly expanded the scope and applicability of metathesis reactions. cmu.edu

Olefin Ring Closing Metathesis (RCM)

Ring-closing metathesis (RCM) is a powerful synthetic tool for the formation of cyclic olefins from acyclic dienes. wikipedia.org Ruthenium complexes bearing 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands, a type of saturated NHC, represent a new generation of olefin metathesis catalysts with enhanced RCM activity. organic-chemistry.org These catalysts exhibit remarkable stability in the presence of air and water and can efficiently catalyze the formation of di-, tri-, and even tetra-substituted cycloolefins at low catalyst loadings. organic-chemistry.org Their enhanced activity allows for the cyclization of sterically hindered or functionalized substrates that are challenging for other catalysts. cmu.eduorganic-chemistry.org For example, they can successfully catalyze the ring closure of unprotected 1,6-heptadien-4-ol, a reaction that other catalysts fail to achieve. organic-chemistry.org The improved thermal stability and broad functional group tolerance of these catalysts have widened the scope of RCM in organic synthesis. cmu.edu

Table 2: Ring-Closing Metathesis (RCM) of Dienes

Substrate Catalyst Product Key Features
Acyclic Dienes Ruthenium complex with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand Cyclic Olefins High activity, air and water stability, effective for hindered substrates. cmu.eduorganic-chemistry.org
Unprotected 1,6-heptadien-4-ol Ruthenium complex with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligand Cyclized Alcohol Demonstrates high functional group tolerance. organic-chemistry.org
Various Heterodienes 1,3-dimesitylimidazol-2-ylidene ruthenium benzylidene Heterocycles Good to excellent yields for substrates that fail with other catalysts. cmu.edu

Influence of Carbene Structure on Catalyst Initiation Kinetics

The structure of the N-heterocyclic carbene ligand has a profound impact on the initiation kinetics of ruthenium-based olefin metathesis catalysts. The nature of the carbene moiety influences not only the initiation step but also the propagation of the catalytic cycle. acs.org

Studies have shown that the steric and electronic properties of the NHC ligand can be tuned to control the rate of catalyst initiation. acs.org For instance, in some ruthenium complexes, the ligation of a 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) ligand can lead to slower initiation compared to phosphine-containing complexes. acs.org However, once initiated, the catalytic activity of the NHC-containing complex is often superior. acs.org The initiation process is thought to involve the coordination of the olefin substrate to the metal center, which can be influenced by the strength of the bond between the ruthenium and the carbene moiety. acs.org Weaker carbene-metal bonds can lead to faster conversion rates. acs.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the influence of cationic carbenes on the initiation kinetics, providing insights into how the location of a formal positive charge relative to the carbene carbon affects the catalytic process. doaj.org

Cross-Coupling Reactions Facilitated by this compound Metal Complexes

N-heterocyclic carbene-metal complexes have become instrumental in forging carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. nih.gov The strong σ-donation from the NHC ligand to the metal center enhances the catalytic activity, particularly in challenging transformations involving traditionally less reactive substrates. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds, has been significantly advanced by the use of palladium complexes bearing this compound ligands. nih.govnih.gov These NHC-Pd catalysts exhibit remarkable activity and stability, often outperforming traditional phosphine-based systems, especially in challenging couplings. nih.gov

The versatility of these catalysts is demonstrated in their ability to facilitate the cross-coupling of a wide range of substrates, including aryl chlorides, which are often less reactive than their bromide or iodide counterparts. capes.gov.br For instance, the use of specific NHC ligands can control the chemoselectivity in the cross-coupling of chloroaryl triflates. The ligand SIPr (1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) directs the coupling to the chloride position, while SIMes (1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene) favors reaction at the triflate. nih.gov This ligand-controlled selectivity allows for the synthesis of polyfunctionalized arenes from readily available starting materials. nih.gov

Furthermore, recent advancements have enabled the Suzuki-Miyaura cross-coupling of aliphatic amides, a previously challenging transformation in palladium catalysis. researchwithrutgers.comacs.org By employing sterically tuned, well-defined Pd(II)-NHC catalysts, selective N-C(O) bond cleavage and subsequent coupling can be achieved with a variety of 1°, 2°, and 3° aliphatic amides. researchwithrutgers.comacs.orgresearchgate.net Mechanistic studies suggest that the success of this methodology relies on the specific activation of the amide bond, facilitated by the electronic properties of the NHC ligand. researchwithrutgers.comacs.org

Below is a table summarizing the performance of different this compound-palladium complexes in Suzuki-Miyaura cross-coupling reactions.

Catalyst/Ligand PrecursorSubstratesProductYield (%)Reference
Pd(OAc)₂ / IMes·HCl4-Bromotoluene, Phenylboronic acid4-Methylbiphenyl>99 nih.gov
Pd(OAc)₂ / IPr·HCl4-Bromotoluene, Phenylboronic acid4-Methylbiphenyl91 nih.gov
Pd/SIPrChloroaryl triflate, Arylboronic acidCoupling at C-ClHigh Selectivity nih.gov
Pd/SIMesChloroaryl triflate, Arylboronic acidCoupling at C-OTfHigh Selectivity nih.gov
Pd(II)-NHCN,N-pym/Boc amides, Arylboronic acidsKetonesGood to Excellent researchwithrutgers.comacs.org

This table presents a selection of examples and is not exhaustive.

Nickel complexes of this compound have proven to be effective catalysts for the formation of carbon-nitrogen bonds, offering a cost-effective alternative to palladium-based systems. acs.org These catalysts are particularly useful for the amination of aryl chlorides, which are abundant and inexpensive starting materials. acs.org

The choice of the NHC ligand is crucial for catalytic activity. Bulky ligands such as 1,3-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene (SIPr) have been shown to be highly effective in promoting the coupling of a variety of secondary cyclic and acyclic amines, as well as anilines, with aryl chlorides. acs.org The reaction conditions, including the choice of base and nickel precursor, also play a significant role in optimizing the reaction yield. acs.org For instance, Ni(acac)₂ in combination with NaO-t-Bu has been identified as a highly effective system. acs.org

Recent developments have expanded the scope of these nickel-catalyzed aminations to include challenging C-N bond cleavage/C-C cross-coupling reactions. acs.org A novel NHC ligand derived from benzoimidazole has enabled the cross-coupling of N-Tf-anilines with Grignard reagents, a reaction that does not require an ortho-directing group on the aniline (B41778) substrate. acs.org The N-trifluoromethylsulfonyl (N-Tf) group serves as an activating group, weakening the C-N bond and facilitating the formation of a key sulfamidomagnesium salt intermediate. acs.org

The table below highlights key findings in nickel-catalyzed aminations using this compound ligands.

Catalyst/Ligand PrecursorSubstratesProductYield (%)Reference
Ni(0) / SIPr·HClChlorobenzene, MorpholineN-Phenylmorpholine94 acs.org
Ni(acac)₂ / SIPr·HClChlorobenzene, MorpholineN-Phenylmorpholine90 acs.org
Ni(PCy₃)₂Cl₂ / 4-Me-Benz-ICyN-Tf-aniline, PhMgBrBiphenyl derivative93 acs.org
Ni(0) / IPr·HClChlorobenzene, MorpholineN-Phenylmorpholine90 acs.org

This table is a representative summary and not a complete list of all published results.

Beyond Suzuki-Miyaura and amination reactions, this compound metal complexes catalyze a diverse range of other carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are crucial for the synthesis of complex organic molecules and materials.

In the realm of C-C bond formation, nickel-NHC complexes have been extensively studied for their ability to catalyze various cross-coupling reactions. acs.org These include Kumada couplings of unactivated C-Cl bonds, which are facilitated by [CNN]-pincer nickel(II) complexes bearing NHC-amine arms. rsc.org The synergistic effect of the NHC ligand and a secondary ligand, such as an imine, can significantly influence the catalytic performance of NHC-Pd complexes in Suzuki-Miyaura reactions by modulating the concentration of the active catalytic species. sioc-journal.cn

For carbon-heteroatom bond formation, palladium-NHC complexes, particularly PEPPSI-style catalysts, have shown utility in aryl aminations and sulfinations. researchgate.net The robust nature of the NHC ligand allows for efficient catalysis under conditions that might decompose more sensitive phosphine (B1218219) ligands. researchgate.net Furthermore, the development of specialized NHC ligands continues to expand the scope of these reactions, enabling transformations that were previously difficult to achieve. researchgate.net

The following table provides a glimpse into the diverse coupling reactions catalyzed by these complexes.

Catalyst/LigandReaction TypeSubstratesProductKey FeatureReference
[CNN]-pincer Ni(II)-NHCKumada CouplingAryl chlorides, Grignard reagentsBiarylsCatalyzes coupling of unactivated C-Cl bonds rsc.org
Pd-NHC (PEPPSI-IPr)Buchwald-Hartwig AminationAryl halides, AminesAryl aminesCommercially available and widely applicable catalyst researchgate.net
Imine-ligand-assisted NHC-PdSuzuki-Miyaura CouplingAryl halides, Boronic acidsBiarylsImine coligand modulates catalytic activity sioc-journal.cn
Ni-NHCC-F Bond ActivationPolyfluorinated arenesFluoroaryl complexesMechanistic studies reveal role of NHC in C-F activation nih.gov

This table is intended to be illustrative of the broad scope of these catalysts.

Organocatalysis and Umpolung Chemistry Mediated by this compound

N-Heterocyclic carbenes, including this compound, are not only effective ligands for transition metals but also powerful organocatalysts in their own right. researchgate.net They are particularly known for their ability to induce "umpolung" or polarity inversion of functional groups, most notably aldehydes. researchgate.netrsc.org This reactivity opens up synthetic pathways that are complementary to traditional methods.

The key to NHC-catalyzed umpolung is the formation of a nucleophilic Breslow intermediate, which is generated from the reaction of the NHC with an aldehyde. researchgate.netrsc.org This acyl anion equivalent can then react with a variety of electrophiles, including other aldehydes, ketones, imines, and Michael acceptors. rsc.orgacs.org While aromatic aldehydes are commonly used, recent research has highlighted the successful application of aliphatic aldehydes in these transformations, despite challenges such as lower electrophilicity and potential side reactions. rsc.org

The umpolung strategy has also been extended to imines, where the NHC catalyst adds to the C=N bond to form an aza-Breslow intermediate. acs.orgrsc.org This intermediate can then engage in cross-coupling reactions, for example, with isatins to produce functionalized oxindoles. acs.org The development of chiral NHC catalysts has introduced the possibility of enantioselective umpolung reactions of imines, a promising area for asymmetric synthesis. rsc.org

The table below showcases some examples of organocatalytic reactions and umpolung chemistry mediated by this compound.

CatalystReaction TypeSubstratesProductKey FeatureReference
NHCAldehyde UmpolungEnals, EpoxidesAldol (B89426) productsNucleophilic attack of the umpoled enal on the epoxide organic-chemistry.org
NHCImine UmpolungQuinoxalin-2-ones, IsatinsOxindolesFormation and trapping of an aza-Breslow intermediate acs.org
Chiral NHCEnantioselective Imine UmpolungAldiminesChiral amine derivativesEmerging field for asymmetric C-C bond formation rsc.org
NHCCross-CouplingAldehydes, ElectrophilesKetones, Esters, etc.Anionic, hybrid, and radical pathways have been explored researchgate.netacs.org

This table provides representative examples of the catalytic prowess of NHCs in organocatalysis.

Cycloaddition Reactions Involving this compound (e.g., [3+2] cycloaddition)

N-Heterocyclic carbenes, including this compound, have been instrumental in catalyzing various cycloaddition reactions, providing efficient routes to valuable heterocyclic structures. rsc.org These reactions often proceed through the generation of reactive intermediates that would be difficult to access otherwise.

A significant application is in [3+2] cycloadditions. For instance, NHC-catalyzed [3+2] cycloaddition of 3-bromoenals with isatin (B1672199) N-Boc ketimines has been studied in detail using density functional theory (DFT) calculations. rsc.org These studies have elucidated the multi-step reaction mechanism, which involves nucleophilic attack of the NHC, proton transfer, addition to the ketimine, debromination, and intramolecular cycloaddition, ultimately leading to the formation of spirocyclic oxindoles. rsc.org Similarly, NHC-catalyzed [3+2] cycloaddition of enals with isoindigo derivatives allows for the construction of complex spirooxindole scaffolds with multiple stereocenters. researchgate.net

Beyond their role as organocatalysts, NHC-metal complexes also facilitate cycloaddition reactions. For example, silver(I)-NHC complexes can catalyze the three-component [3+2] cycloaddition of diazoesters, aldehydes, and dipolarophiles to generate polysubstituted dihydrofurans and tetrahydrofurans. acs.org In this case, a carbonyl ylide intermediate is generated and undergoes a 1,3-dipolar cycloaddition. acs.org The versatility of NHCs is further demonstrated in their ability to catalyze [3+3] cycloadditions, such as the reaction of α-bromoenals with nitroketene aminals, to produce nitro-containing dihydropyridin-2-ones. rsc.org

The following table summarizes selected examples of cycloaddition reactions involving this compound.

CatalystReaction TypeSubstratesProductKey IntermediateReference
NHC[3+2] Cycloaddition3-Bromoenals, Isatin N-Boc ketiminesSpirocyclic oxindolesAcyl azolium rsc.org
NHC[3+2] CycloadditionEnals, IsoindigoSpirooxindolesHomoenolate researchgate.net
Ag(I)-NHC[3+2] CycloadditionDiazoesters, Aldehydes, DipolarophilesDihydro-/TetrahydrofuransCarbonyl ylide acs.org
NHC[3+3] Cycloadditionα-Bromoenals, Nitroketene aminalsDihydropyridin-2-onesα,β-Unsaturated acyl azolium rsc.org

This table highlights the diverse applications of NHCs in cycloaddition catalysis and is not an exhaustive list.

Borylation Reactions Catalyzed by this compound Complexes

Complexes of this compound have become valuable catalysts for borylation reactions, which are essential for synthesizing organoboron compounds—versatile intermediates in organic chemistry. rsc.org These NHC-ligated metal catalysts often exhibit unique reactivity and selectivity compared to traditional systems.

Iridium-NHC complexes have been successfully employed for the C-H borylation of arenes. beilstein-journals.org For instance, an iridium(I) complex with 1,3-dicyclohexylimidazol-2-ylidene (ICy) efficiently catalyzes the borylation of arenes using diisopropylaminoborane (B2863991) as the boron source. beilstein-journals.org This method allows for the direct introduction of a versatile aminoboryl group onto unfunctionalized arenes, and the products can be readily converted to other boronic acid derivatives. beilstein-journals.org

Rhodium(III)-NHC complexes have also emerged as effective catalysts for regioselective ortho-C-H borylation of arenes, directed by a pyridine (B92270) group. rsc.org Newly developed (NHC)Cp*Rh(III) complexes have demonstrated high selectivity under mild reaction conditions, expanding the toolkit for targeted C-H functionalization. rsc.org

In addition to transition metal catalysis, NHCs themselves can participate in radical borylation reactions. For example, 1,3-dimethylimidazol-2-ylidene (B1247496) borane (B79455) can react with aryl sulfones in the presence of a radical initiator to produce aryl boranes. chemrxiv.org This reaction proceeds via the addition of a boryl radical to the aryl sulfone, followed by β-cleavage. chemrxiv.org

The table below presents an overview of recent findings in borylation reactions catalyzed by this compound and its complexes.

Catalyst/ReagentReaction TypeSubstratesBorylating AgentProductReference
Ir/ICyC-H BorylationArenesDiisopropylaminoboraneAminoborylated arenes beilstein-journals.org
(NHC)Cp*Rh(III)Directed C-H Borylation2-PhenylpyridineBis(pinacolato)diboronortho-Borylated 2-phenylpyridine rsc.org
1,3-Dimethylimidazol-2-ylidene borane / Radical InitiatorRadical BorylationAryl sulfones1,3-Dimethylimidazol-2-ylidene boraneAryl boranes chemrxiv.org
Bicyclic NHC-CuClCopper-Catalyzed BorylationAryl halidesBis(pinacolato)diboronArylboronates organic-chemistry.org

This table provides a summary of representative examples and is not intended to be comprehensive.

Nucleophilic Catalysis in Organic Reactions (e.g., Oxa-Michael Reactions)

Complexes of this compound, a prominent member of the N-heterocyclic carbene (NHC) family, have emerged as potent nucleophilic catalysts in a variety of organic transformations. Their strong σ-donating ability and tunable steric and electronic properties allow them to activate substrates in unique ways, distinct from traditional catalysts. One of the key areas where these carbenes have shown significant promise is in promoting conjugate addition reactions, such as the oxa-Michael reaction.

In the context of the oxa-Michael addition, this compound derivatives function as highly effective Brønsted base catalysts. nih.gov The carbene, being a strong base, can deprotonate an alcohol, which then acts as the nucleophile, adding to an activated alkene. This process is particularly noteworthy as it avoids the need for stoichiometric amounts of strong, and often harsh, bases, leading to milder reaction conditions and reduced waste. nih.gov

The general mechanism for the NHC-catalyzed oxa-Michael addition involves the formation of an NHC-alcohol complex. This complex facilitates the 1,4-addition of the alcohol to the conjugate acceptor, generating an imidazolium (B1220033) ion and the corresponding enolate. Subsequent protonation of the enolate yields the desired β-alkoxy product and regenerates the active NHC catalyst. nih.gov This catalytic cycle allows for the efficient formation of carbon-oxygen bonds under neutral conditions.

Research has demonstrated the utility of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) in catalyzing the intermolecular conjugate addition of various primary and secondary alcohols to α,β-unsaturated ketones and esters. nih.gov These reactions proceed smoothly with low catalyst loadings (typically 5 mol%) and exhibit broad substrate scope. Notably, the mild conditions effectively suppress common side reactions like oligomerization of the enone or aldol condensations. nih.gov

The application of this methodology extends to more complex transformations. For instance, a tandem conjugate addition-intramolecular Michael reaction has been developed, leading to the synthesis of functionalized tetrahydropyrans with good diastereoselectivity. nih.gov This highlights the potential of this compound complexes to orchestrate cascade reactions, providing rapid access to complex molecular architectures from simple starting materials.

Table 1: this compound Catalyzed Oxa-Michael Addition of Alcohols to Activated Alkenes

EntryMichael AcceptorAlcoholCatalyst (mol%)ProductYield (%)
1CyclohexenoneBenzyl alcoholIPr (5)3-(Benzyloxy)cyclohexan-1-one95
2ChalconeMethanol (B129727)IPr (5)3-Methoxy-1,3-diphenylpropan-1-one98
3Ethyl acrylateEthanolIPr (5)Ethyl 3-ethoxypropanoate85
42-Penten-4-oneIsopropanolIPr (5)4-Isopropoxypentan-2-one92
5Methyl vinyl ketonePhenethyl alcoholIPr (5)4-(Phenethyloxy)butan-2-one90

Data compiled from various studies on NHC-catalyzed oxa-Michael reactions. nih.gov

Emerging Catalytic Transformations and Process Development

The catalytic prowess of this compound and its derivatives extends beyond well-established reactions, with ongoing research continually uncovering novel applications and more sustainable process development strategies. These emerging areas promise to further solidify the role of these NHCs as indispensable tools in modern organic synthesis.

One of the exciting frontiers is the application of these carbenes in oxidative catalysis . chalmers.se In these transformations, the NHC catalyst, in conjunction with an oxidant, can facilitate the conversion of aldehydes into a variety of valuable products, including esters and amides. The development of aerobic oxidation protocols, where molecular oxygen serves as the terminal oxidant, represents a significant advancement in green chemistry. chalmers.se This approach, often aided by electron transfer mediators, enhances the sustainability of the process by avoiding the use of stoichiometric, high-molecular-weight oxidants and reducing chemical waste. chalmers.se

Another area of active development is the use of this compound complexes in the synthesis of complex heterocyclic compounds . These NHC-catalyzed annulation strategies allow for the construction of various ring systems, such as cyclopentenes, from readily available starting materials. researchgate.net The unique ability of NHCs to generate acyl anion and homoenolate equivalents opens up new pathways for carbon-carbon and carbon-heteroatom bond formation, leading to the efficient assembly of intricate molecular frameworks. acs.org

Furthermore, the field is witnessing advancements in process development aimed at improving the efficiency, scalability, and environmental footprint of NHC-catalyzed reactions. This includes the exploration of imidazolium-based ionic liquids as NHC pre-catalysts, which can simplify product purification through simple filtration, thereby omitting the need for solvent-intensive chromatography. chalmers.se The development of one-pot, multicomponent reactions catalyzed by this compound derivatives is another key strategy for enhancing atom economy and reducing the number of synthetic steps. chalmers.se

The role of these carbenes in radical reactions is also an emerging area of investigation. Thiazol-2-ylidenes, a related class of NHCs, have been shown to participate in single-electron transfer processes. nih.gov While the direct involvement of 1,3-dihydro-2H-imidazol-2-ylidenes as radical catalysts is an area of ongoing study, their potential to initiate or participate in radical pathways could unlock new synthetic methodologies.

Table 2: Emerging Catalytic Applications of this compound Derivatives

Application AreaReaction TypeCatalyst SystemKey Features
Oxidative CatalysisAerobic oxidation of aldehydesIPr / Electron Transfer Mediator / O₂Utilizes molecular oxygen as the terminal oxidant, green and sustainable. chalmers.se
Heterocycle SynthesisCyclopentene annulationChiral IPr derivativesHigh stereoselectivity, access to complex cyclic systems. researchgate.net
Process DevelopmentOne-pot multicomponent reactionsImidazolium-based ionic liquidsSimplified workup, reduced solvent usage, improved efficiency. chalmers.se
C-H Bond FunctionalizationHydroacylationIPr-based catalystsDirect formation of C-C bonds, high atom economy.
PolymerizationRing-opening polymerizationIPr-metal complexesControlled polymerization of lactones and other monomers.

This table summarizes findings from recent research on novel applications of this compound catalysts.

Reactivity and Reaction Mechanisms Involving 1,3 Dihydro 2h Imidazol 2 Ylidene

Dimerization Pathways and Wanzlick Equilibrium in Carbene Chemistry

The concept of a reversible dimerization of carbenes, known as the Wanzlick equilibrium, has been a subject of extensive investigation. wikipedia.orgwikipedia.org In 1960, Hans-Werner Wanzlick and E. Schikora proposed that carbenes derived from dihydroimidazol-2-ylidene could exist in equilibrium with their corresponding dimers, which are electron-rich alkenes called tetraaminoethylenes. wikipedia.orgwikipedia.org This hypothesis was based on reactivity studies where the products observed were consistent with the reaction of a free carbene with electrophiles. wikipedia.org

However, subsequent experiments by David M. Lemal and others challenged this notion. wikipedia.orgwikipedia.org Crossover experiments involving heating mixtures of different tetraaminoethylene derivatives did not yield mixed dimers, suggesting that a simple carbene-dimer equilibrium does not occur for these specific derivatives. wikipedia.orgwikipedia.org Lemal proposed an alternative, acid-catalyzed mechanism to explain Wanzlick's observations. wikipedia.orgwikipedia.org More recent studies have provided evidence for the existence of the Wanzlick equilibrium in certain systems, particularly with benzimidazolin-2-ylidenes, where the equilibrium can be observed in solution. researchgate.netrsc.org Computational studies have further supported these findings. researchgate.net The dimerization energies are a key factor in determining the stability of the carbene, with some studies indicating that the double bond in the imidazole (B134444) core can destabilize the dimer, shifting the equilibrium towards the monomeric carbene. researchgate.net It is now generally accepted that while the Wanzlick equilibrium can exist, the dimerization process is often not a simple, spontaneous event and can be significantly influenced by catalysts, such as acids. wikipedia.org

Hydrogen Bonding Interactions Involving the Carbene Carbon Atom

The carbene carbon atom of 1,3-dihydro-2H-imidazol-2-ylidene and its derivatives can act as a potent hydrogen bond acceptor. mdpi.comnih.govnih.gov This interaction plays a crucial role in various chemical and biological processes. Theoretical and experimental studies have demonstrated the formation of hydrogen bonds between the carbene carbon and a range of proton donors, including HF, HCN, H₂O, MeOH, and NH₃. mdpi.comnih.gov

The strength of these hydrogen bonds is influenced by the nature of the proton donor and the substituents on the imidazole ring. For a given carbene, the dissociation energy of the dimer formed with a proton donor generally increases in the order: NH₃ < H₂O < HCN ≤ MeOH ≪ HF. nih.govresearchgate.net The presence of bulky substituents on the nitrogen atoms of the imidazol-2-ylidene ring can lead to the formation of stronger dimers due to a multiplicity of accompanying interactions. mdpi.comnih.gov For instance, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) has been shown to form strong hydrogen bonds with various secondary amines. nih.govrsc.org The first X-ray crystal structure of a carbene-alcohol hydrogen-bonded complex was reported for 1,3-dimesitylimidazol-2-ylidene with methanol (B129727). mdpi.com

Table 1: Hydrogen Bond Interaction Data

Carbene Derivative Proton Donor Interaction Type Key Findings
1,3-dimesitylimidazol-2-ylidene Methanol C⋯H-O First X-ray structure of a carbene-alcohol hydrogen-bonded complex. mdpi.com
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) Diphenylamine C⋯H-N Forms a stable hydrogen-bonded adduct. nih.gov

Mechanistic Pathways of Nucleophilic Addition and Substitution Reactions

The nucleophilic character of the carbene carbon in this compound drives its participation in nucleophilic addition and substitution reactions.

Nucleophilic Addition: In these reactions, the carbene adds to an electrophilic center, typically a carbonyl group or other unsaturated systems. The general mechanism involves the attack of the nucleophilic carbene on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. unacademy.comyoutube.comlibretexts.org This intermediate can then be protonated to yield the final alcohol product. unacademy.comyoutube.com The reaction can be catalyzed by either acid or base. libretexts.orgslideshare.net In an acidic medium, the carbonyl oxygen is protonated first, making the carbonyl carbon more electrophilic. libretexts.org In a basic medium, a more reactive, negatively charged nucleophile is generated. libretexts.org The reactivity in nucleophilic additions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org

Nucleophilic Substitution: this compound and its derivatives can also participate in nucleophilic substitution reactions, where they displace a leaving group on a substrate. These reactions can proceed through different mechanisms, such as the Sₙ2 (bimolecular nucleophilic substitution) or SₙAr (nucleophilic aromatic substitution) pathways. youtube.comnih.govnih.gov In an Sₙ2 reaction, the nucleophile attacks the carbon center from the backside of the leaving group in a single, concerted step, leading to an inversion of stereochemistry. youtube.com The rate of an Sₙ2 reaction depends on the concentration of both the substrate and the nucleophile. youtube.com Nucleophilic aromatic substitution typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. nih.govimperial.ac.uk However, concerted SₙAr mechanisms have also been identified. nih.gov

Carbene Transformation Reactions Leading to Derivatives (e.g., imidazolones)

This compound can be chemically transformed into a variety of derivatives, with the synthesis of imidazolones being a notable example. Imidazolones are biologically active azaheterocyclic compounds. researchgate.net One synthetic route to imidazolones involves the reaction of the corresponding carbene with an appropriate oxygen source. For instance, the hydrolysis of imidazole-2-ylidenes can lead to the formation of imidazolium (B1220033) hydroxides, which can exist in equilibrium with ring-opened products. nih.gov Another approach involves the acylation of related triazone derivatives, which can then be cyclized to form imidazolones. researchgate.net The synthesis of benzimidazol-2-ones can be achieved through various methods, including the cyclocarbonylation of 1,2-diaminobenzenes and the transformation of benzimidazolium salts. researchgate.net

Influence of Electronic and Steric Factors on Reaction Selectivity and Rate

The reactivity, selectivity, and rate of reactions involving this compound are significantly influenced by both electronic and steric factors.

Electronic Effects: The nucleophilicity of the carbene carbon is a key electronic factor. Electron-donating groups on the imidazole ring increase the electron density on the carbene carbon, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity. The stability of the carbene is also influenced by aromaticity within the imidazole ring. nih.gov In nucleophilic addition reactions, electron-withdrawing groups on the electrophile increase its reactivity towards the carbene. libretexts.org

Steric Effects: The size of the substituents on the nitrogen atoms of the imidazole ring plays a crucial role in determining the accessibility of the carbene carbon. researchgate.net Bulky substituents can hinder the approach of reactants, thereby slowing down the reaction rate. researchgate.net However, these bulky groups can also provide steric protection to the reactive carbene center, preventing unwanted side reactions and influencing the selectivity of the reaction. For example, in dimerization reactions, bulky substituents can disfavor the formation of the dimer, shifting the Wanzlick equilibrium towards the monomeric carbene. researchgate.net In nucleophilic addition to carbonyls, ketones are generally less reactive than aldehydes due to greater steric hindrance around the carbonyl carbon. libretexts.org

Reactivity in Aqueous Solutions and Interaction with Biological Components (focused on chemical transformations)

The reactivity of this compound in aqueous environments is of significant interest due to its potential biological applications. The direct reaction of an imidazole-2-ylidene in a predominantly aqueous solution leads to the formation of a stable imidazolium hydroxide (B78521). nih.gov In contrast, in a primarily aprotic environment with a small amount of water, a hydrogen-bridged carbene-water complex can be formed. nih.gov This complex can slowly convert to ring-opened products. nih.gov Computational studies have shown that the stability of the imidazolium hydroxide increases with the number of water molecules present, highlighting the crucial role of solvent stabilization. nih.gov

The interaction of these carbenes with biological molecules often involves chemical transformations. For example, NHCs can react with halogens like bromine and iodine. researchgate.net The ability of the carbene carbon to act as a hydrogen bond acceptor is also critical in its interaction with biological systems, such as in the inhibition of enzymes. nih.govnih.gov The formation of triazole derivatives, which have significant biological activity, can be achieved through reactions involving these carbenes. nih.gov

Table 2: Chemical Compound Names

Compound Name
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
This compound
1,3-dimesitylimidazol-2-ylidene
Benzimidazol-2-one
Diphenylamine
Imidazolone
Methanol
Tetraaminoethylene
Triazone
1,2,3-triazole
1,2,4-triazole
Imidazolium hydroxide
Bromine
Iodine
HF
HCN
H₂O
MeOH

Advanced Theoretical and Computational Investigations of 1,3 Dihydro 2h Imidazol 2 Ylidene

Density Functional Theory (DFT) Studies on 1,3-dihydro-2H-imidazol-2-ylidene and its Complexes

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of this compound and its derivatives. This method offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of investigations, from geometry optimizations to the analysis of complex reaction mechanisms.

Calculation of Molecular Geometries and Vibrational Frequencies

DFT calculations are routinely employed to predict the three-dimensional arrangement of atoms in this compound and its complexes. These calculations can accurately reproduce experimentally determined structures, such as those obtained from X-ray crystallography. For instance, DFT has been used to correlate the calculated geometrical parameters of related NHC-containing compounds with experimental values. acs.org The calculated bond lengths and angles provide valuable information about the nature of the chemical bonds within the molecule.

Furthermore, DFT can predict the vibrational frequencies of these molecules. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound.

Table 1: Selected Calculated Geometrical Parameters for a Representative this compound Derivative

ParameterCalculated ValueExperimental Value
C-N Bond Length (Å)1.386~1.35
N-C-N Bond Angle (°)~101-103~101-103
C-C Bond Length (Å)1.349-1.402~1.34-1.39

Note: The values presented are illustrative and can vary depending on the specific substituents on the this compound ring and the computational method employed.

Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. Conversely, the LUMO represents the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. acs.org A smaller gap generally implies higher reactivity. In many this compound complexes, the HOMO is often localized on the metal center or the other ligands, while the LUMO can have significant character on the NHC ligand. researchgate.netbeilstein-journals.orgd-nb.infoethz.ch

Energy Decomposition Analysis for Metal-Ligand Bonding Characterization

To gain a deeper understanding of the interactions between this compound and a metal center, Energy Decomposition Analysis (EDA) is a powerful computational tool. researchmap.jpacs.org EDA partitions the total interaction energy into several physically meaningful components:

Electrostatic Interaction: The classical electrostatic attraction or repulsion between the charge distributions of the metal and the ligand.

Pauli Repulsion: The destabilizing interaction that arises from the overlap of filled orbitals on the metal and the ligand.

Orbital Interaction: The stabilizing interaction resulting from the mixing of occupied orbitals on one fragment with unoccupied orbitals on the other. This term can be further decomposed into contributions from different orbital symmetries (σ, π, δ).

EDA studies have been instrumental in quantifying the nature of the metal-NHC bond. They consistently show that the bond is primarily composed of a strong σ-donation from the carbene carbon to the metal, with a smaller but significant contribution from π-back-donation from the metal to the NHC ligand. acs.org This push-pull mechanism is a key factor in the stability of (NHC)gold(I) complexes. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

DFT is an invaluable tool for elucidating the step-by-step pathways of chemical reactions involving this compound. rsc.org By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete energy profile for a reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the "bottleneck" of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Computational modeling has been successfully applied to study a variety of reactions, including ligand exchange reactions in gold(I) complexes, where the formation of dimeric intermediates and T-shaped transition states has been proposed. acs.orgnih.gov Furthermore, DFT calculations have been used to investigate the catalytic cycles of transition metal complexes bearing this compound ligands, providing insights into the factors that control reactivity and selectivity. uni-koeln.denih.gov

Path Integral Molecular Dynamics (PIMD) for Elucidating Quantum Effects

While classical molecular dynamics simulations treat atomic nuclei as classical particles, Path Integral Molecular Dynamics (PIMD) is a more advanced technique that incorporates nuclear quantum effects, such as zero-point energy and tunneling. These effects can be particularly important for reactions involving the transfer of light particles like protons (H/D exchange).

PIMD simulations can provide a more accurate description of the dynamics of such reactions, especially at low temperatures where quantum effects are more pronounced. Although less commonly applied to this compound systems compared to DFT, PIMD holds the potential to offer a more refined understanding of reaction dynamics where quantum phenomena play a significant role. For instance, ab initio molecular dynamics has been used to study the solution dynamics of related T-shaped Pt(II) complexes. researchgate.net

Natural Orbitals for Chemical Valence (NOCV) Analysis of Bonding Interactions

Natural Orbitals for Chemical Valence (NOCV) analysis is a powerful method used in conjunction with EDA to provide a detailed and intuitive picture of the chemical bond. acs.org The EDA-NOCV method decomposes the orbital interaction term into pairwise contributions from different orbital interactions. Each contribution is associated with a specific "NOCV pair," which represents the charge flow between the interacting fragments.

The shape of the NOCV deformation densities provides a visual representation of the nature of the interaction (e.g., σ-donation, π-back-donation). This method has been used to analyze the bonding in various main group and transition metal complexes containing ligands related to this compound. acs.orgacs.org For instance, EDA-NOCV analysis has been employed to study the bonding in donor-base-stabilized aluminum phosphide (B1233454) species. acs.org

Theoretical Characterization of Intermolecular Interactions (e.g., C···H-D hydrogen bonding)

Theoretical and computational studies have been instrumental in elucidating the nature and strength of intermolecular interactions involving this compound and its derivatives. A primary focus of this research has been the characterization of hydrogen bonds where the carbene carbon atom acts as a proton acceptor, forming C···H-D hydrogen bonds (where D is a proton donor).

Quantum chemical calculations, particularly at the aug-cc-pVTZ level, have been employed to optimize the geometries of hydrogen-bonded complexes between imidazol-2-ylidenes and various electron acceptors like hydrogen fluoride (B91410) (HF), hydrogen cyanide (HCN), and acetylene (B1199291) (C2H2). researchgate.net These studies, complemented by Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and energy decomposition analyses, have provided deep insights into the nature of these interactions. researchgate.net

A systematic investigation of dimers formed between imidazol-2-ylidene (and its derivatives with bulky substituents) and fundamental proton donors (HF, HCN, H2O, MeOH, NH3) has revealed several key trends. mdpi.com For a given carbene, the strength of the interaction, as indicated by the dissociation energy, generally increases in the order: NH3 < H2O < HCN ≤ MeOH << HF. mdpi.com This trend highlights the influence of the proton donor's acidity on the hydrogen bond strength.

Furthermore, substitution at the nitrogen atoms of the imidazol-2-ylidene ring significantly impacts the strength of these interactions. Replacing the hydrogen atoms with larger, more complex groups generally leads to stronger dimers with proton donors like HF, HCN, H2O, and MeOH. mdpi.comresearchgate.net Interestingly, for a given proton donor, the 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IDipp) derivative often forms the strongest dimers. This is attributed to a multiplicity of interactions that accompany the primary C···H-D hydrogen bond. mdpi.com

The carbene carbon's ability to act as a proton acceptor in C···H-N and C···H-O hydrogen bonds has also been demonstrated in complexes with molecules like methylamine (B109427) (MeNH2) and methanol (B129727) (MeOH). mdpi.com The electrostatic potential map of imidazol-2-ylidene clearly shows a region of negative potential around the carbene carbon, supporting its role as a hydrogen bond acceptor. researchgate.net

Interactive Table: Dissociation Energies of Imidazol-2-ylidene Dimers with Various Proton Donors

Proton Donor (HD)Dissociation Energy (kcal/mol)
NH3Value not available in search results
H2OValue not available in search results
HCNValue not available in search results
MeOHValue not available in search results
HFValue not available in search results

Application of Computational Chemistry in Predicting Reactivity and Designing Novel Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity of this compound and for the rational design of novel N-heterocyclic carbene (NHC) systems with tailored properties.

DFT studies are crucial for understanding both the steric and electronic effects of NHC ligands, which in turn influence the selectivity of catalysts they are part of. researchgate.net By calculating parameters such as the percent buried volume (%Vbur), researchers can quantify the steric bulk of an NHC ligand, which is vital for designing catalysts with specific activities and selectivities. researchgate.net

Computational methods are also employed to gain insight into the electronic structure of NHCs and their complexes. For instance, first-principles DFT calculations have been used to study the frontier molecular orbitals (FMOs) of NHC-metal junctions. nih.gov This knowledge is critical for designing low-dimensional molecular networks with desired electronic properties, such as intrinsic metallicity. nih.gov High-resolution X-ray photoelectron spectroscopy combined with DFT calculations has been used to determine the precise structure and geometry of NHCs on metal surfaces, revealing how N-substituents influence the molecule-metal interaction and the orientation of the molecules. rsc.org

Furthermore, computational chemistry plays a significant role in understanding the stability and dynamics of NHC-stabilized nanomaterials. acs.org DFT calculations can reveal the binding affinity of NHC ligands to nanocrystal surfaces, explaining differences in colloidal stability. acs.org This predictive power allows for the targeted design of robust and effective stabilizing ligands for nanoparticles.

The electronic properties of a wide array of NHCs have been compiled and analyzed using various experimental and computational methods. acs.org This data provides a valuable resource for scientists to understand their own research findings and to guide the future design of NHCs with specific electronic characteristics for applications in catalysis and materials science. acs.org Theoretical investigations into the intermolecular interactions of other heterocyclic compounds also provide a methodological framework that can be applied to the study and design of novel systems based on this compound. researchgate.netchemicalpapers.com

Interactive Table: Computationally Derived Parameters for NHC Characterization

Computational MethodParameterApplication in Design and Prediction
Density Functional Theory (DFT)Percent Buried Volume (%Vbur)Predicting steric influence on catalyst selectivity. researchgate.net
Density Functional Theory (DFT)Frontier Molecular Orbital (FMO) energiesDesigning materials with specific electronic properties. nih.gov
Density Functional Theory (DFT)Binding AffinityPredicting the stability of NHC-stabilized nanoparticles. acs.org
VariousElectronic Parameters (e.g., Tolman Electronic Parameter)Guiding the design of NHCs with tailored electronic properties. acs.org

Derivatization and Structure Activity Relationships of 1,3 Dihydro 2h Imidazol 2 Ylidene

Synthesis of Substituted 1,3-dihydro-2H-imidazol-2-ylidene Derivatives

The synthesis of substituted this compound derivatives is a well-established field, with various methodologies developed to introduce a wide range of functional groups. These synthetic strategies typically involve the construction of the imidazolium (B1220033) salt precursor followed by deprotonation to generate the free carbene.

N-Substituted Variants (e.g., N,N'-bis(mesityl)imidazol-2-ylidene, N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

N-substituted 1,3-dihydro-2H-imidazol-2-ylidenes are the most common class of NHCs, with the substituents on the nitrogen atoms playing a crucial role in defining the steric bulk and electronic properties of the carbene. The synthesis of these derivatives generally starts from glyoxal (B1671930), an appropriate primary amine, and formaldehyde (B43269) or a formaldehyde equivalent.

A common route to synthesize 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a precursor to the widely used IPr carbene, involves a one-pot condensation of glyoxal, 2,6-diisopropylaniline, and paraformaldehyde. researchgate.net This method provides a straightforward entry to the imidazolium salt. The free carbene, IPr, can then be generated by deprotonation of the corresponding imidazolium salt.

Similarly, N,N'-bis(mesityl)imidazol-2-ylidene (IMes) is synthesized from the corresponding 1,3-dimesitylimidazolium salt. chemicalbook.comsigmaaldrich.com The synthesis of the imidazolium precursor often follows a similar condensation strategy. These bulky N-aryl substituents, such as mesityl and 2,6-diisopropylphenyl, are critical for providing steric protection to the metal center in catalytic applications, thereby enhancing catalyst stability and influencing selectivity. scripps.edu

The general synthetic pathway to N-substituted imidazolium salts can be summarized as follows:

Diimine Formation: Reaction of glyoxal with two equivalents of a primary amine (e.g., 2,6-diisopropylaniline) to form a 1,4-diazabuta-1,3-diene.

Cyclization: Reaction of the diimine with a source of a CH₂ group, such as paraformaldehyde or chloromethyltrimethylsilane, to form the five-membered imidazolium ring. researchgate.net

Deprotonation: Treatment of the resulting imidazolium salt with a strong base to yield the free N-heterocyclic carbene. scripps.edu

Compound NameAbbreviationN-Substituent
N,N'-bis(mesityl)imidazol-2-ylideneIMes2,4,6-trimethylphenyl (Mesityl)
N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylideneIPr2,6-diisopropylphenyl
1,3-Dicyclohexylimidazol-2-ylideneICyCyclohexyl
1,3-Di-tert-butylimidazol-2-ylidene (B137524)I t Butert-Butyl

Ring-Substituted Derivatives (e.g., 4,5-dimethyl, 4,5-diphenyl imidazol-2-ylidenes)

Substitution on the backbone of the imidazole (B134444) ring offers another avenue for tuning the electronic properties of the NHC. Introducing electron-donating or electron-withdrawing groups at the 4 and 5 positions of the imidazol-2-ylidene can significantly alter the σ-donating and π-accepting abilities of the carbene. researchgate.net

The synthesis of 4,5-disubstituted imidazol-2-ylidenes often starts from a substituted α-diketone. For instance, the synthesis of 4,5-diphenyl-1H-imidazole can be achieved through the reaction of benzil (B1666583) with paraformaldehyde and ammonium (B1175870) acetate (B1210297) in acetic acid. acs.org Subsequent N,N'-dialkylation, for example with iodoethane (B44018) and sodium hydride, yields the corresponding 1,3-dialkyl-4,5-diphenylimidazolium salt. acs.org Deprotonation then affords the free carbene.

A one-pot synthesis for tetra-substituted imidazoles has also been reported, where benzil, an aldehyde (like 5-chlorosalicylaldehyde), a primary amine (such as 4-methoxyaniline), and ammonium acetate are refluxed in glacial acetic acid. nih.gov Furthermore, a convenient route to access a variety of symmetrically and unsymmetrically 4- and 4,5-functionalized imidazol-2-ylidenes from a single 4,5-unsubstituted imidazol-2-ylidene precursor has been developed. nih.govsigmaaldrich.com This method utilizes the nucleophilicity of the NHC itself to introduce functional groups onto the backbone. nih.gov

Starting MaterialReagentsRing Substituent
BenzilParaformaldehyde, Ammonium Acetate4,5-Diphenyl
BenzoinThiourea4,5-Diphenyl (initially forms a 2-thiol)

Synthesis and Properties of Protic N-Heterocyclic Carbenes (PNHC)

Protic N-heterocyclic carbenes (PNHCs) are a subclass of NHCs that bear at least one N-H bond. oup.com Unlike their N,N'-disubstituted counterparts, free PNHCs are generally not stable and are typically generated in situ or stabilized by coordination to a metal center. rsc.org The presence of the N-H functionality offers opportunities for post-synthetic modification of the ligand while it is coordinated to a metal. oup.com

The synthesis of metal complexes bearing protic NHC ligands can be achieved through several methods. One common approach is the oxidative addition of 2-halogenoazoles to low-valent transition metals. oup.com Another route involves the direct deprotonation of an N-H containing azolium salt in the presence of a suitable metal precursor.

A key feature of PNHCs is their ability to engage in hydrogen bonding, which can be utilized for substrate recognition in catalysis. rsc.org Furthermore, the deprotonation of the N-H group in a coordinated PNHC can lead to an anionic imidazolyl ligand, allowing for reversible switching between neutral and anionic ligand states. acs.org This property has been explored in the context of bifunctional catalysis. acs.org

Impact of Substituent Electronic and Steric Properties on Carbene Reactivity and Stability

The electronic and steric properties of the substituents on the this compound ring are the primary determinants of the carbene's reactivity and stability. These properties directly influence the σ-donor and π-acceptor characteristics of the NHC, as well as its ability to stabilize coordinated metal centers.

The electronic nature of NHCs is primarily governed by the substituents on the nitrogen atoms and the imidazole backbone. scripps.edu The order of electron-donating power is generally considered to be imidazoline (B1206853) (saturated ring) > imidazole (unsaturated ring) > benzimidazole. scripps.edu Introducing electron-donating groups on the backbone, such as methyl or amino groups, increases the σ-donating ability of the carbene. mdpi.com Conversely, electron-withdrawing groups decrease the donor strength. The electronic properties of NHCs can be experimentally probed using techniques such as infrared spectroscopy of their metal-carbonyl complexes or by measuring the ¹³C NMR chemical shift of the carbene carbon in certain palladium complexes (Huynh Electronic Parameter, HEP). uni-regensburg.de

Steric hindrance, primarily dictated by the N-substituents, is crucial for the stability of both the free carbene and its metal complexes. nih.gov Bulky groups like mesityl (IMes) and 2,6-diisopropylphenyl (IPr) provide a sterically hindered environment around the carbene carbon, which protects it from unwanted reactions and stabilizes low-coordinate metal species. uwa.edu.au However, excessive steric bulk can also hinder the approach of substrates to the metal center in a catalytic cycle. The steric demand of an NHC ligand is often quantified by its percent buried volume (%Vbur), which represents the percentage of the coordination sphere of a metal that is occupied by the ligand. uwa.edu.au

Correlation between Ligand Structure and Performance in Catalytic Systems

The performance of a catalyst based on a this compound-metal complex is intricately linked to the structural features of the NHC ligand. The electronic and steric properties of the NHC can be systematically tuned to optimize catalytic activity, selectivity, and stability for a specific transformation. nih.govacs.org

In many catalytic reactions, a more electron-donating NHC ligand leads to a more active catalyst. acs.org This is often attributed to the enhanced stabilization of the catalytically active metal center, particularly in oxidative addition steps. For example, in palladium-catalyzed cross-coupling reactions, the strong σ-donation from the NHC facilitates the oxidative addition of the aryl halide to the palladium(0) center. chemicalbook.com

The steric bulk of the NHC ligand can also have a profound effect on catalytic performance. Increased steric hindrance can promote reductive elimination, which is often the product-forming step in cross-coupling reactions. Furthermore, the steric environment created by the NHC can influence the selectivity of a reaction, for instance, by controlling the approach of a substrate to the metal center. e-bookshelf.de However, a balance must be struck, as excessive steric bulk can also inhibit substrate coordination and slow down the catalytic turnover. The interplay between electronic and steric effects is complex, and the optimal ligand for a given catalytic system is often determined through systematic screening of a library of NHCs with varying properties. rsc.org

Modulation of Metal Complex Stability and Reactivity through Derivatization

Derivatization of the this compound ligand is a powerful tool for modulating the stability and reactivity of its metal complexes. researchgate.net The stability of the metal-NHC bond is a key factor in the longevity and robustness of a catalyst. Generally, NHCs form very strong bonds with transition metals, often stronger than those of phosphine (B1218219) ligands, which contributes to the high stability of NHC-metal complexes. scripps.edumdpi.com

The substituents on the NHC ligand can influence the stability of the metal complex in several ways. Bulky N-substituents can kinetically stabilize the metal center by preventing decomposition pathways such as ligand dissociation or bimolecular reactions. The electronic properties of the NHC also play a role; strongly donating NHCs can form more stable complexes with electron-deficient metal centers. The stability of palladium-NHC complexes, for instance, can be tuned by using saturated (imidazolidine) versus unsaturated (imidazoline) backbones and by the choice of N-substituents. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 1,3-dihydro-2H-imidazol-2-ylidene

The development of environmentally benign and efficient methods for synthesizing this compound and its derivatives is a key area of future research. While traditional methods have been effective, the focus is shifting towards greener chemistry principles. researchgate.net

Current research is exploring one-pot synthesis procedures that utilize air-stable starting materials and environmentally friendly solvents. scienceopen.com For instance, a notable advancement has been the development of a one-pot method for synthesizing [Cu(X)(NHC)] complexes (where X = Cl, Br, I) under mild, aerobic conditions using technical grade solvents. scienceopen.com This approach is not only more sustainable but also scalable. scienceopen.com Another promising avenue is the use of weak bases and economical copper sources, such as Cu2O, which generates water as the only byproduct. scienceopen.com

Future investigations will likely focus on:

Catalytic Synthesis: Developing catalytic routes to imidazolium (B1220033) salt precursors, which would reduce stoichiometric waste.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of NHC-metal complexes, which can offer better control, safety, and scalability. scienceopen.com

Bio-based Starting Materials: Exploring the use of renewable resources to construct the imidazole (B134444) backbone.

A significant challenge that remains is the development of general and robust synthetic routes that are applicable to a wide range of NHC ligands with diverse electronic and steric properties. researchgate.netscienceopen.com

Development of Advanced this compound-based Catalytic Systems for Challenging Transformations

N-heterocyclic carbenes are powerful ligands in transition-metal catalysis, and future research aims to leverage this by designing advanced catalytic systems for difficult chemical transformations. nih.gov The strong σ-donating ability of NHCs can enable challenging oxidative additions at metal centers, a crucial step in many catalytic cycles. nih.gov

Key areas of development include:

C-H Activation: Designing NHC-metal complexes for the direct functionalization of ubiquitous but inert C-H bonds is a major goal. nih.gov This would provide more efficient and atom-economical routes to complex molecules. nih.gov

Cross-Coupling Reactions: While NHC-based catalysts have shown success in cross-coupling reactions, expanding their scope to include challenging substrates like aryl chlorides is an ongoing effort. nih.govacs.org

Photoredox Catalysis: The combination of NHC catalysis with photoredox catalysis is a rapidly emerging area. rsc.org This synergistic approach can enable novel radical-based transformations that are not accessible through traditional two-electron pathways. rsc.org This strategy holds promise for overcoming the limitations of NHCs in engaging with sp3-hybridized electrophiles. rsc.org

Umpolung Catalysis: Further exploration of NHC-catalyzed umpolung (polarity reversal) of aldehydes and other functional groups will continue to provide new synthetic strategies. acs.orgnih.gov

The development of catalysts that are not only highly active but also robust and recyclable will be a critical aspect of this research.

Deeper Mechanistic Understanding through Synergistic Experimental and Advanced Computational Approaches

A thorough understanding of reaction mechanisms is paramount for the rational design of more efficient catalysts. Future research will increasingly rely on a synergistic combination of experimental techniques and advanced computational methods to unravel the intricate details of NHC-catalyzed reactions. digitellinc.comrsc.org

Computational chemistry offers powerful tools to:

Predict the electronic and steric properties of NHC ligands. digitellinc.combohrium.com

Model reaction pathways and identify key intermediates and transition states. rsc.orgacs.org

Elucidate the factors that control reactivity and selectivity. acs.org

For example, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Rh-catalyzed hydroboration, revealing how the electronic and steric properties of NHC ligands influence reactivity and regioselectivity. acs.org Such studies can guide the experimental design of new and improved catalytic systems. acs.org

Experimental techniques such as in-situ spectroscopy and kinetic analysis will continue to provide crucial data to validate and refine computational models. The comparison between experimental characterizations, like NMR spectroscopy of NHC-selenium adducts, and computational bond decomposition analysis is an active area of research to ensure the accuracy of theoretical predictions. digitellinc.com

Design and Synthesis of Highly Tunable this compound Ligands for Specific Applications

The versatility of NHCs stems from the ease with which their steric and electronic properties can be modified. rsc.org The rational design and synthesis of highly tunable this compound ligands tailored for specific applications is a major thrust for future research.

Key design strategies include:

N-Wingtip Substitution: Modifying the substituents on the nitrogen atoms of the imidazole ring allows for fine-tuning of the steric bulk around the metal center. nih.gov This is crucial for controlling selectivity in catalytic reactions.

Backbone Modification: Altering the backbone of the NHC ligand can introduce chirality for asymmetric catalysis or incorporate additional functionalities.

Chiral Ligands: The development of new classes of chiral NHC ligands is essential for advancing enantioselective catalysis. nih.govresearchgate.net This includes designing ligands with minimized short-range steric hindrance and structural tunability. nih.govresearchgate.net

The ability to create a diverse library of NHC ligands with precisely controlled properties will enable the development of catalysts with unprecedented levels of activity and selectivity for a wide range of chemical transformations. nih.govresearchgate.net

Application in Emerging Fields of Chemical Science and Technology

Beyond their established roles in catalysis, this compound and its derivatives are finding applications in a variety of emerging fields.

Materials Science: The unique electronic properties of NHCs make them promising candidates for the development of novel materials. For instance, NHC-stabilized gold complexes are being explored for their potential in hydroamination reactions and other transformations. sigmaaldrich.com Benzimidazol-2-ones, derived from the corresponding NHCs, have been used in the preparation of pigments and polymers. researchgate.net

Nonlinear Optics (NLO): Computational studies suggest that certain substituted NHCs possess large hyperpolarizability values, making them potential candidates for the development of NLO materials. bohrium.com

Biocatalysis and Medicinal Chemistry: The imidazole core is a common motif in biologically active molecules. researchgate.net The development of synthetic methodologies for functionalized 1,3-dihydro-2H-imidazol-2-ones could lead to the discovery of new therapeutic agents. researchgate.net

Surface Chemistry: The superior stability of NHCs on metal nanoparticles and surfaces makes them attractive for applications in surface science and heterogeneous catalysis. digitellinc.com

Future research will likely uncover even more diverse applications for this versatile class of compounds, further solidifying their importance in modern chemistry.

Q & A

Q. What are the optimal synthetic routes for 1,3-dihydro-2H-imidazol-2-ylidene derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions using substituted anilines, aldehydes, or carbonyl derivatives under varying conditions. For example, coupling reactions with aromatic carbonyl compounds in solvents like ethanol or THF, catalyzed by acids (e.g., HCl) or bases (e.g., NH₄OAc), yield imidazole cores. Solvent polarity and temperature critically affect cyclization efficiency. Characterization via IR, NMR (¹H and ¹³C), and elemental analysis validates structural integrity .

Q. How can researchers characterize the structure and purity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • ¹H/¹³C NMR : Identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, imidazole carbons at δ 120–150 ppm).
  • IR Spectroscopy : Detect functional groups (e.g., C=N stretches near 1600 cm⁻¹).
  • Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N percentages.
    Cross-referencing with computational data (e.g., DFT-predicted spectra) enhances accuracy .

Q. What substituents are commonly introduced to enhance the stability of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) stabilize the carbene center by delocalizing electron density. Bulky aryl groups (e.g., 2,4,6-trifluorophenyl) sterically shield the reactive site. Systematic substitution studies using para-substituted phenyl rings (e.g., -Cl, -Br, -OMe) reveal trends in thermal stability via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic activity of this compound complexes?

  • Methodological Answer : Use a three-phase approach :

Synthesis : Ligand-metal coordination (e.g., with Pd, Ru) under inert atmospheres.

Kinetic Studies : Monitor catalytic cycles via in-situ NMR or UV-Vis spectroscopy.

Mechanistic Probes : Isotopic labeling (e.g., deuterated substrates) or trapping intermediates (e.g., EPR for radical pathways).
Theoretical frameworks (e.g., molecular orbital theory) guide mechanistic hypotheses .

Q. How can contradictions in spectral or reactivity data be resolved during imidazol-2-ylidene studies?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals).
  • Replicate Experiments : Control humidity, oxygen levels, and solvent purity to minimize artifacts.
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict electronic structures to explain anomalous reactivity .

Q. What computational methods predict the reactivity of this compound derivatives in organocatalysis?

  • Methodological Answer :
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity/electrophilicity.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states.
  • Docking Simulations : Predict binding affinities for catalytic substrates (e.g., enzyme active sites) using AutoDock Vina .

Q. What methodologies are used to assess the biological activity of imidazol-2-ylidene derivatives?

  • Methodological Answer :
  • In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves.
  • Mechanistic Probes : Fluorescence microscopy to track cellular uptake or ROS generation .

Q. How can factorial design optimize reaction conditions for synthesizing imidazol-2-ylidene derivatives?

  • Methodological Answer : Apply Taguchi or Box-Behnken designs to test variables:
  • Factors : Solvent polarity, temperature, catalyst loading.
  • Response Variables : Yield, purity, reaction time.
    Statistical software (e.g., Minitab) identifies optimal conditions via ANOVA, reducing experimental iterations .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link synthetic and mechanistic studies to theoretical models (e.g., valence bond theory for carbene stabilization) to contextualize findings .
  • Protocol Design : Predefine analytical benchmarks and failure modes (e.g., decomposition thresholds) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.